1H-Pyrazolo[4,3-d]thiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H3N3S |
|---|---|
Molecular Weight |
125.15 g/mol |
IUPAC Name |
1H-pyrazolo[4,3-d][1,3]thiazole |
InChI |
InChI=1S/C4H3N3S/c1-3-4(7-6-1)8-2-5-3/h1-2H,(H,6,7) |
InChI Key |
PDRSZUAQTFBWPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC2=C1N=CS2 |
Origin of Product |
United States |
Foundational & Exploratory
1H-Pyrazolo[4,3-d]thiazole: A Core Scaffold in Drug Discovery - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrazolo[4,3-d]thiazole scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its unique electronic properties and rigid bicyclic framework make it an attractive core for the design of potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the fundamental properties of this compound, including its physicochemical characteristics, basicity, and reactivity. Furthermore, this document details experimental protocols for its synthesis and characterization and explores its role as a key pharmacophore in the development of kinase inhibitors and metabotropic glutamate receptor 4 (mGluR4) modulators, complete with visualizations of the relevant signaling pathways.
Core Physicochemical Properties
The fundamental properties of the unsubstituted this compound core are summarized in the table below. These computed values provide a baseline for understanding the behavior of this heterocyclic system.
| Property | Value | Source |
| Molecular Formula | C₄H₃N₃S | PubChem[1] |
| Molecular Weight | 125.15 g/mol | PubChem[1] |
| IUPAC Name | 1H-pyrazolo[4,3-d][2][3]thiazole | PubChem[1] |
| CAS Number | 25649-12-1 | PubChem[1] |
| Canonical SMILES | C1=NNC2=C1N=CS2 | PubChem[1] |
Basicity and pKa
The basicity of this compound is a critical parameter influencing its pharmacokinetic and pharmacodynamic properties. The fused ring system contains three nitrogen atoms, each with a lone pair of electrons that can potentially be protonated.
| Heterocycle | pKa of Conjugate Acid |
| Pyrazole | ~2.5 |
| Thiazole | ~2.5[3][4] |
The fusion of these two rings is expected to influence the basicity of the nitrogen atoms. The precise pKa will depend on which nitrogen atom is protonated, and this can be influenced by the electronic effects of the fused ring system. Computational methods are often employed to predict the pKa values of such novel heterocyclic systems.
Experimental Protocol for pKa Determination via NMR Spectroscopy
A general method for the experimental determination of the pKa of a heterocyclic compound using nuclear magnetic resonance (NMR) spectroscopy is outlined below. This method relies on the change in the chemical shift of protons adjacent to the protonation site as a function of pH.
Objective: To determine the pKa of this compound in an aqueous solution.
Materials:
-
This compound
-
Deuterium oxide (D₂O)
-
Standardized hydrochloric acid (HCl) solution (e.g., 1 M and 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 1 M and 0.1 M)
-
NMR tubes
-
pH meter calibrated for use in D₂O
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in D₂O at a known concentration (e.g., 10-20 mM).
-
pH Titration:
-
Transfer a known volume of the stock solution to an NMR tube.
-
Measure the initial pD of the solution. Note: pD = pH reading + 0.4.
-
Acquire a ¹H NMR spectrum.
-
Incrementally add small aliquots of the standardized HCl or NaOH solution to the NMR tube to vary the pD over a wide range (e.g., pD 1 to 12).
-
After each addition, mix the solution thoroughly and measure the pD.
-
Acquire a ¹H NMR spectrum at each pD value.
-
-
Data Analysis:
-
Identify a proton signal in the ¹H NMR spectrum that shows a significant chemical shift change upon protonation.
-
Plot the chemical shift (δ) of this proton as a function of the pD.
-
The resulting data should fit a sigmoidal curve.
-
The pKa is the pD value at the inflection point of the sigmoidal curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the pD at which the chemical shift is halfway between the shifts of the fully protonated and fully deprotonated species.
-
Synthesis and Characterization
While the synthesis of the unsubstituted this compound is not widely reported, various substituted derivatives have been synthesized, often starting from appropriately functionalized pyrazole precursors. The following is a representative protocol for the synthesis of a pyrazolo[4,3-d]thiazole derivative.
Representative Synthesis of a 5-amino-1H-pyrazolo[4,3-d]thiazole Derivative
This procedure describes a one-pot, three-component reaction to synthesize α-aminophosphonate derivatives of 5-amino-1H-pyrazolo[4,3-d]thiazole, which have shown potential as MurA inhibitors.
Reaction Scheme:
Materials:
-
5-amino-1H-pyrazolo[4,3-d]thiazole derivative
-
Appropriate aldehyde
-
Trialkyl phosphite
-
Anhydrous lithium perchlorate (LiClO₄)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of the 5-amino-1H-pyrazolo[4,3-d]thiazole derivative in dichloromethane, add the aldehyde and trialkyl phosphite in a 1:1:1 molar ratio.
-
Add a catalytic amount of anhydrous lithium perchlorate.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated and purified using standard techniques such as column chromatography.
Characterization
The synthesized compounds are typically characterized using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the molecule by identifying the chemical environment of the hydrogen and carbon atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized compound.
Biological Significance and Signaling Pathways
Derivatives of this compound have emerged as potent modulators of key biological targets, particularly protein kinases and G-protein coupled receptors.
Kinase Inhibition
Many this compound derivatives have been identified as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
Below is a diagram illustrating a generic MAP kinase signaling pathway and the point of inhibition by a this compound-based kinase inhibitor.
Caption: Kinase inhibitor action on the MAPK/ERK pathway.
mGluR4 Modulation
Derivatives of this compound have also been identified as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGluR4). mGluR4 is a G-protein coupled receptor that plays a crucial role in regulating neurotransmission and is a promising target for the treatment of neurological and psychiatric disorders such as Parkinson's disease.[5]
The following diagram illustrates the signaling pathway of mGluR4 and the action of a this compound-based PAM.
References
Tautomerism in Substituted 1H-Pyrazolo[4,3-d]thiazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-Pyrazolo[4,3-d]thiazole scaffold is a significant heterocyclic framework in medicinal chemistry, exhibiting a range of biological activities. The potential for tautomerism in this fused ring system is a critical consideration for drug design and development, as different tautomers can display distinct physicochemical properties, receptor binding affinities, and metabolic stabilities. This technical guide provides an in-depth exploration of the core principles of tautomerism in substituted 1H-Pyrazolo[4,3-d]thiazoles. It details the experimental and computational methodologies employed to investigate and characterize tautomeric forms, offering a foundational resource for researchers in the field. While extensive quantitative data for this specific scaffold remains an area of active research, this guide extrapolates from established principles in related heterocyclic systems to provide a robust framework for investigation.
Introduction to Tautomerism in 1H-Pyrazolo[4,3-d]thiazoles
Prototropic tautomerism, the migration of a proton between two or more positions on a molecule, is a fundamental concept in the study of heterocyclic compounds.[1] In the context of 1H-Pyrazolo[4,3-d]thiazoles, the mobile proton is typically the one attached to a nitrogen atom in the pyrazole ring. The position of this proton can significantly influence the electronic distribution, aromaticity, and hydrogen bonding capabilities of the molecule.
The core structure of this compound can exist in different tautomeric forms depending on the position of the pyrazole proton. The two primary tautomers are the 1H- and 2H- forms, arising from the migration of the proton between the N1 and N2 atoms of the pyrazole ring. The relative stability of these tautomers is influenced by the nature and position of substituents on the heterocyclic core.
Influence of Substituents on Tautomeric Equilibrium
The electronic nature of substituents on the pyrazolo[4,3-d]thiazole ring system plays a crucial role in determining the predominant tautomeric form.[2] Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can stabilize or destabilize different tautomers through inductive and resonance effects.
-
Electron-Withdrawing Groups (EWGs): When an EWG is attached to the pyrazole ring, it can influence the acidity of the N-H protons. For instance, a nitro group has been shown to favor the tautomer where the proton is on the nitrogen atom further from the substituent.[2]
-
Electron-Donating Groups (EDGs): Conversely, an EDG, such as a methyl group, tends to favor the tautomer where the proton is on the nitrogen atom closer to the substituent.[2]
-
Intramolecular Hydrogen Bonding: Substituents capable of forming intramolecular hydrogen bonds with the pyrazole N-H can significantly stabilize a particular tautomeric form. For example, a carbonyl or amino group at an appropriate position can lock the proton in place.
The interplay of these electronic effects, steric hindrance, and solvent interactions ultimately dictates the position of the tautomeric equilibrium.
Experimental Methodologies for Tautomer Characterization
A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of tautomeric forms in both solution and the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomerism in solution.[3] By analyzing the chemical shifts, coupling constants, and through-space interactions, the structure of the dominant tautomer and, in some cases, the equilibrium constant between tautomers can be determined.
Key NMR Experiments:
-
¹H NMR: The chemical shift of the N-H proton can be indicative of its environment. Furthermore, the chemical shifts of the aromatic protons on the pyrazole and thiazole rings will differ between tautomers.
-
¹³C NMR: The chemical shifts of the carbon atoms in the heterocyclic core are sensitive to the electronic environment and can be used to distinguish between tautomers.[4]
-
¹⁵N NMR: This technique directly probes the nitrogen atoms and can provide definitive information about the protonation state of the pyrazole nitrogens.[5]
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can reveal through-space proximity between the N-H proton and other protons on the molecule, aiding in the assignment of the tautomeric form.[6]
Experimental Protocol: NMR Analysis of Tautomerism
-
Sample Preparation: Dissolve a precisely weighed sample of the substituted this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a concentration of 5-10 mg/mL. The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} NMR spectrum.
-
If the compound is ¹⁵N-labeled or if the instrument has sufficient sensitivity for natural abundance, acquire a ¹⁵N NMR spectrum.
-
Acquire a 2D NOESY or ROESY spectrum to establish spatial correlations.
-
-
Data Analysis:
-
Assign all proton and carbon signals for the observed species.
-
Compare the observed chemical shifts with those predicted by DFT calculations for each possible tautomer.
-
Analyze the NOE correlations to confirm the position of the N-H proton relative to other parts of the molecule.
-
If both tautomers are present in significant quantities and the exchange is slow on the NMR timescale, integrate the signals corresponding to each tautomer to determine the tautomeric ratio (Keq).[7]
-
UV-Vis Spectroscopy
The electronic transitions of the different tautomers of a compound will have distinct absorption maxima (λmax) in the UV-Vis spectrum. By deconvoluting the overlapping spectra of the tautomeric mixture, the relative concentrations of each form can be estimated.[8] The position of the tautomeric equilibrium can be studied as a function of solvent polarity.[9][10]
Experimental Protocol: UV-Vis Spectroscopic Analysis
-
Sample Preparation: Prepare stock solutions of the compound in a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethanol, water). Prepare a series of dilutions in different solvents or solvent mixtures to study the effect of polarity on the tautomeric equilibrium.
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).
-
Data Analysis:
-
Identify the λmax for the absorption bands in different solvents.
-
Shifts in λmax and changes in the shape of the absorption spectrum with solvent polarity can indicate a shift in the tautomeric equilibrium.
-
Use spectral deconvolution techniques to estimate the contribution of each tautomer to the overall spectrum and calculate the equilibrium constant.[8]
-
X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including the precise location of the proton and thus the tautomeric form present in the crystal lattice.[5][11] This technique is invaluable for validating the structures of individual tautomers.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the substituted this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters. The positions of hydrogen atoms, including the tautomeric proton, can often be located from the difference electron density map and refined.
-
Analysis: The refined structure will provide definitive evidence of the tautomeric form present in the solid state, including bond lengths and angles that can be compared with computational models.
Computational Chemistry Approaches
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectra.[12][13]
Computational Protocol: DFT Calculations of Tautomer Stability
-
Structure Generation: Build the 3D structures of all possible tautomers of the substituted this compound.
-
Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase and in the presence of a solvent using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).[14] Solvation effects can be modeled using continuum models like the Polarizable Continuum Model (PCM).
-
Energy Calculation: Calculate the electronic energies and Gibbs free energies of the optimized structures. The tautomer with the lowest Gibbs free energy is predicted to be the most stable.
-
Spectra Prediction: Calculate the NMR chemical shifts (¹H, ¹³C, ¹⁵N) and UV-Vis absorption spectra for each optimized tautomer. These predicted spectra can be compared with experimental data to identify the observed tautomeric form.
-
Transition State Search: To understand the kinetics of interconversion, the transition state for the proton transfer between tautomers can be located and the activation energy barrier calculated.
Data Presentation
While comprehensive experimental data on the tautomeric ratios for a wide range of substituted 1H-Pyrazolo[4,3-d]thiazoles is not extensively available in the current literature, the following table structure is recommended for presenting such data once obtained.
Table 1: Tautomeric Ratios of Substituted 1H-Pyrazolo[4,3-d]thiazoles in Various Solvents
| Substituent (R) | Solvent | Method | Tautomer Ratio (1H : 2H) | Reference |
| e.g., 3-NO₂ | DMSO-d₆ | ¹H NMR | Data not available | - |
| e.g., 5-CH₃ | CDCl₃ | ¹H NMR | Data not available | - |
| e.g., 3-CO₂Et | Methanol-d₄ | ¹H NMR | Data not available | - |
Researchers are encouraged to populate this table as new experimental data becomes available.
Visualizations
Tautomeric Forms
Caption: Annular tautomerism in the this compound core.
Note: The above DOT script is a template. For actual rendering, the image attribute would point to generated images of the tautomeric structures.
To generate the actual chemical structures for the DOT diagram, a chemical drawing tool would be used, and the resulting images would be referenced. For the purpose of this guide, here is a DOT script that represents the core structures schematically.
Caption: Prototropic tautomerism in 1H-Pyrazolo[4,3-d]thiazoles.
Experimental Workflow for Tautomer Analysis
References
- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 2. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bohrium.com [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 10. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 13. purkh.com [purkh.com]
- 14. researchgate.net [researchgate.net]
Molecular Docking of 1H-Pyrazolo[4,3-d]thiazole Derivatives: A Technical Guide to In Silico Drug Design
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of molecular docking studies involving the 1H-Pyrazolo[4,3-d]thiazole scaffold, a heterocyclic compound of significant interest in medicinal chemistry. Due to its diverse pharmacological potential, this core structure has been investigated for its inhibitory activity against a range of protein targets implicated in cancer, inflammation, and infectious diseases. This document outlines the experimental protocols, summarizes key quantitative findings, and visualizes the associated workflows and pathways to facilitate further research and development in this area.
Introduction to this compound in Drug Discovery
The fusion of pyrazole and thiazole rings in the this compound nucleus creates a unique chemical scaffold that has demonstrated a wide array of biological activities. These derivatives have been identified as potential inhibitors for several key protein targets. For instance, various compounds based on this and related pyrazolothiazole structures have been explored as cyclin-dependent kinase (CDK) inhibitors, modulators of the mGluR4 receptor, and general protein kinase inhibitors, highlighting their therapeutic relevance in oncology and neuropharmacology[1]. The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.
Target Proteins in Molecular Docking Studies
Molecular docking simulations have been instrumental in elucidating the binding modes and predicting the affinity of this compound derivatives for a variety of protein targets. These in silico studies are crucial for understanding structure-activity relationships (SAR) and guiding the rational design of more potent and selective inhibitors.
Key Protein Targets:
-
Cancer:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy[2][3].
-
Epidermal Growth Factor Receptor (EGFR): A transmembrane protein that plays a crucial role in cell growth and proliferation. Its overexpression or mutation is associated with various cancers[4][5].
-
B-cell lymphoma 2 (Bcl-2): An anti-apoptotic protein that is often overexpressed in cancer cells, contributing to their survival and resistance to treatment[5].
-
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells[5].
-
Aromatase: An enzyme involved in the synthesis of estrogens, which can promote the growth of hormone-receptor-positive breast cancer[3][5].
-
Rho Family of GTPases (e.g., Rho6): These small signaling G proteins are involved in various cellular processes, including cell motility and proliferation, and are implicated in cancer progression[6].
-
-
Inflammation:
-
The anti-inflammatory properties of pyrazolothiazole derivatives have been investigated, with studies showing a decrease in nitric oxide (NO) production and downregulation of proinflammatory cytokines like IL-1β, IL-6, and TNF-α[2].
-
-
Infectious Diseases:
-
HIV-1 Reverse Transcriptase (RT): Pyrazolo[3,4-d]thiazole hybrids have been studied as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1[7][8].
-
Penicillin-Binding Proteins (e.g., PBP4): These bacterial enzymes are essential for cell wall synthesis, making them attractive targets for novel antibacterial agents[9].
-
Experimental Protocols for Molecular Docking
The following section details a generalized methodology for performing molecular docking studies with this compound derivatives, based on commonly employed techniques in the cited literature.
Software and Tools
-
Docking Software: AutoDock Vina, PyRx Virtual Screening Tool[6][10].
-
Visualization Software: Discovery Studio, PyMOL, Chimera.
-
Ligand and Protein Preparation: AutoDockTools, MGLTools.
Ligand Preparation
-
2D Structure Drawing: The 2D structures of the this compound derivatives are drawn using chemical drawing software such as ChemDraw or Marvin Sketch.
-
3D Structure Generation and Energy Minimization: The 2D structures are converted to 3D and subjected to energy minimization using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation of the ligand.
-
File Format Conversion: The optimized ligand structures are saved in a format compatible with the docking software, typically PDBQT, which includes atomic charges and torsional degrees of freedom.
Protein Preparation
-
Protein Structure Retrieval: The 3D crystallographic structure of the target protein is downloaded from the Protein Data Bank (PDB).
-
Protein Clean-up: Water molecules, co-crystallized ligands, and any non-essential ions are removed from the PDB file. In some cases, co-factors may be retained if they are essential for the protein's activity.
-
Addition of Hydrogen Atoms: Polar hydrogen atoms are added to the protein structure, which is a critical step for defining the correct ionization and tautomeric states of the amino acid residues.
-
Charge Assignment: Gasteiger or other appropriate partial charges are assigned to the protein atoms.
-
File Format Conversion: The prepared protein structure is saved in the PDBQT format.
Grid Generation and Docking Simulation
-
Grid Box Definition: A grid box is defined around the active site of the target protein. The size and center of the grid box are chosen to encompass the entire binding pocket where the ligand is expected to interact.
-
Docking Execution: The molecular docking simulation is performed using software like AutoDock Vina. The ligand is treated as flexible, while the protein is typically kept rigid to reduce computational complexity[10]. The software systematically explores different conformations and orientations of the ligand within the grid box, scoring each pose based on a defined scoring function.
-
Analysis of Results: The docking results are analyzed to identify the best binding pose for each ligand, which is usually the one with the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.
Quantitative Data from Docking Studies
The following tables summarize the quantitative data obtained from molecular docking and biological activity studies of various pyrazolothiazole derivatives.
Table 1: Anticancer Activity and Docking Scores of Pyrazolothiazole Derivatives
| Compound | Target Protein | IC50 (µM) | Binding Energy (kcal/mol) | Reference |
| Compound 6b | VEGFR-2 | - | - | [2][3] |
| Compound 4c | VEGFR-2 | 0.15 | - | [5][11] |
| Compound 4 | VEGFR-2 | 0.093 | - | [3] |
| Thiazole Derivatives | Aromatase, EGFR, CDK2, Bcl-2 | - | Good docking scores | [5] |
| Thiazole-Triazole Conjugates | Rho6 | - | Good docking scores | [6] |
Note: Direct binding energy values for all compounds were not consistently available in the initial search results. "Good docking scores" indicates that the source reported favorable binding without specifying the numerical value.
Table 2: Antibacterial Activity and Docking Scores of Pyrazol-1-yl-1,3-thiazole Derivatives
| Compound | Target Protein (PDB ID) | Binding Energy (kcal/mol) |
| Molecule 1a | S. aureus (2XCT) | -10.4 |
| Molecule 1b | S. aureus (2XCT) | -10.7 |
| Molecule 1c | S. aureus (2XCT) | -10.3 |
| Molecule 1a | B. subtilis (1BAG) | -8.7 |
| Molecule 1c | B. subtilis (1BAG) | -8.3 |
| Molecule 1e | B. subtilis (1BAG) | -8.3 |
| Molecule 1d | E. coli (1KZN) | -7.7 |
| Molecule 1a | S. typhi (1QFE) | -7.7 |
(Data extracted from a study on pyrazol-1-yl-1,3-thiazole derivatives)[10]
Visualizations of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key processes in the molecular docking and the biological activity of this compound derivatives.
Caption: Molecular Docking Workflow.
Caption: VEGFR-2 Inhibition Pathway.
Conclusion and Future Directions
Molecular docking studies have proven to be a powerful tool for identifying and optimizing this compound derivatives as potent inhibitors of various therapeutic targets. The quantitative data from these studies, coupled with in vitro biological assays, have highlighted several promising lead compounds for the development of novel anticancer, anti-inflammatory, and anti-infective agents. The methodologies and findings presented in this guide serve as a valuable resource for researchers in the field.
Future research should focus on:
-
Expanding the range of target proteins: Investigating the interaction of this scaffold with other clinically relevant targets.
-
Improving the accuracy of docking simulations: Employing more advanced computational techniques, such as molecular dynamics simulations, to study the dynamic nature of ligand-protein interactions.
-
Synthesizing and testing novel derivatives: Using the insights from in silico studies to design and synthesize new compounds with enhanced potency and selectivity.
-
In vivo studies: Evaluating the efficacy and safety of the most promising compounds in preclinical animal models.
By integrating computational and experimental approaches, the full therapeutic potential of the this compound scaffold can be realized, leading to the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and molecular characterization of a potent thiazolyl-pyrazole hybrid targeting EGFR for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bohrium.com [bohrium.com]
- 9. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids [mdpi.com]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 11. mdpi.com [mdpi.com]
Methodological & Application
One-Pot Synthesis of 1H-Pyrazolo[4,3-d]thiazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrazolo[4,3-d]thiazole scaffold is a privileged heterocyclic motif renowned for its diverse pharmacological activities, including potential applications as kinase inhibitors for cancer therapy, anti-inflammatory agents, and antimicrobials. One-pot multicomponent reactions have emerged as an efficient and atom-economical strategy for the synthesis of these valuable compounds. This document provides detailed application notes and experimental protocols for the one-pot synthesis of this compound derivatives, along with a summary of relevant quantitative data and visualizations of the experimental workflow and a representative biological signaling pathway.
Introduction
Fused heterocyclic systems incorporating pyrazole and thiazole rings have attracted significant attention in medicinal chemistry due to their broad spectrum of biological activities. The this compound core, in particular, is a key pharmacophore in the development of novel therapeutic agents. Traditional multi-step syntheses of these compounds are often time-consuming and result in lower overall yields. In contrast, one-pot multicomponent synthesis offers a streamlined approach, combining multiple reaction steps in a single flask without the isolation of intermediates. This methodology not only enhances efficiency but also aligns with the principles of green chemistry by reducing solvent waste and energy consumption. This protocol details a reliable one-pot method for the synthesis of substituted this compound derivatives.
Data Presentation
The following table summarizes quantitative data from representative one-pot syntheses of pyrazolothiazole derivatives, highlighting the efficiency and versatility of this approach.
| Entry | Starting Materials | Catalyst/Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | 3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiosemicarbazide, Carbonyl compounds | None (Neat) | 0.17 | Good | [1] |
| 2 | Pyrazole carbothioamide, 3-Chloropentane-2,4-dione | Ethanol | 7 | 75 | [2] |
| 3 | Pyridine derivative, Amino nucleophiles | Acetic Acid | 6-8 | - | [2] |
| 4 | Aldehydes, β-ketoesters, Hydrazines | Yb(PFO)₃ | - | Good | [3] |
| 5 | Phenyl hydrazone derivatives | DMF, POCl₃ | 1 | - | [4] |
Experimental Protocols
One-Pot Synthesis of Pyrazolo-Thiazole Substituted Pyridines
This protocol is adapted from a facile one-pot multicomponent synthesis of pyrazolo-thiazole substituted pyridines with potential anti-proliferative activity.[2]
Materials:
-
2-(1,5-dimethyl-1H-pyrazol-3-yl)-5-acetyl-4-methyl-thiazole
-
Thiophene-2-carbaldehyde
-
Malononitrile
-
Ethanol
-
Piperidine
-
Hydrochloric acid (HCl)
Procedure:
-
In a 50 mL round-bottom flask, combine 2-(1,5-dimethyl-1H-pyrazol-3-yl)-5-acetyl-4-methyl-thiazole (1 mmol), thiophene-2-carbaldehyde (1 mmol), and malononitrile (1 mmol) in 25 mL of dry ethanol.
-
Add 0.5 mL of piperidine to the mixture.
-
Reflux the reaction mixture for 3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water.
-
Neutralize the mixture with dilute hydrochloric acid.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and dry it.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazolo-thiazole substituted pyridine derivative.
General Procedure for the Synthesis of 2,4-Disubstituted Thiazolyl Pyrazole Derivatives via Grinding
This solvent-free, one-pot method is an environmentally friendly approach to synthesizing thiazolyl pyrazole derivatives.[4]
Materials:
-
Pyrazole-4-carbaldehyde (1 mmol)
-
Thiosemicarbazide (1 mmol)
-
α-haloketone (1 mmol)
-
Mortar and Pestle
Procedure:
-
In a mortar, combine pyrazole-4-carbaldehyde (1 mmol), thiosemicarbazide (1 mmol), and the appropriate α-haloketone (1 mmol).
-
Grind the mixture thoroughly with a pestle at room temperature for 5-10 minutes.
-
Monitor the progress of the reaction by TLC (ethyl acetate/hexanes 3:7).
-
Upon completion, wash the reaction mixture with water to remove any water-soluble impurities.
-
Recrystallize the solid product from ethanol to yield the pure 2,4-disubstituted thiazolyl pyrazole derivative.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the one-pot synthesis and subsequent biological evaluation of this compound derivatives.
Caption: General workflow for the synthesis and evaluation of bioactive compounds.
Representative Signaling Pathway: Kinase Inhibition
Many this compound derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[5][6][7][8][9] The diagram below depicts a simplified signaling cascade involving a receptor tyrosine kinase (RTK) and the downstream MAPK/ERK pathway, a common target for kinase inhibitors.
Caption: Simplified MAPK/ERK signaling pathway and a potential point of inhibition.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies [mdpi.com]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds [mdpi.com]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Green Synthesis Approaches for 1H-Pyrazolo[4,3-d]thiazole Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the green synthesis of 1H-Pyrazolo[4,3-d]thiazole analogues. The methodologies presented herein emphasize the principles of green chemistry, including the use of multicomponent reactions, microwave irradiation, and ultrasound-assisted synthesis to improve reaction efficiency, reduce waste, and utilize more environmentally benign reaction conditions.
Introduction to Green Synthesis of 1H-Pyrazolo[4,3-d]thiazoles
The this compound scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities. Traditional synthetic methods often involve multi-step procedures with harsh reagents, toxic solvents, and poor atom economy. Green chemistry approaches offer sustainable alternatives that are safer, more efficient, and environmentally friendly. These modern techniques, such as one-pot multicomponent reactions, microwave-assisted synthesis, and sonochemistry, are pivotal in the sustainable development of novel therapeutic agents.
Multicomponent Reaction (MCR) Approach
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a final product that contains the essential parts of all the starting materials, are a cornerstone of green synthesis. They offer significant advantages in terms of efficiency, atom economy, and reduced waste generation.
Application Note: One-Pot Synthesis of this compound Analogues
This protocol describes a one-pot, three-component reaction for the synthesis of α-aminophosphonate derivatives of the this compound scaffold. The use of a catalyst like lithium perchlorate facilitates the reaction under mild conditions.[1]
Experimental Protocol: One-Pot Synthesis
Materials:
-
5-amino-1H-pyrazolo[4,3-d]thiazole derivative
-
Appropriate aldehyde
-
Diethyl phosphite or Diphenyl phosphite
-
Anhydrous Lithium Perchlorate (LiClO4)
-
Dichloromethane (CH2Cl2)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the 5-amino-1H-pyrazolo[4,3-d]thiazole derivative (1 mmol) in dichloromethane (20 mL), add the aldehyde (1 mmol) and diethyl phosphite or diphenyl phosphite (1 mmol).
-
Add a catalytic amount of anhydrous lithium perchlorate (10 mol%).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane mixture).
Quantitative Data Summary:
| Entry | Aldehyde | Phosphite | Catalyst | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | Diethyl phosphite | LiClO4 | 48 | 85 |
| 2 | 4-Chlorobenzaldehyde | Diethyl phosphite | LiClO4 | 48 | 88 |
| 3 | 4-Methoxybenzaldehyde | Diphenyl phosphite | LiClO4 | 48 | 82 |
Diagram of Experimental Workflow:
Caption: Workflow for the one-pot synthesis of this compound analogues.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation to heat reactions, which can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity compared to conventional heating methods.
Application Note: Rapid Synthesis of this compound Analogues
This protocol outlines a general procedure for the rapid synthesis of pyrazolothiazole derivatives using microwave irradiation. This method is adapted from the synthesis of related pyrazole-thiazole hybrids and offers a significant time advantage over conventional heating.
Experimental Protocol: Microwave-Assisted Synthesis
Materials:
-
Appropriate pyrazole precursor (e.g., 5-amino-3-substituted-1H-pyrazole-4-carbonitrile)
-
Substituted thiourea or thioamide
-
Catalyst (e.g., piperidine, acetic acid)
-
Solvent (e.g., Ethanol, DMF, or solvent-free)
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine the pyrazole precursor (1 mmol), the thiourea or thioamide derivative (1.2 mmol), and a catalytic amount of piperidine (or another suitable catalyst) in the chosen solvent (3-5 mL) or under solvent-free conditions.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a specified temperature (e.g., 100-150 °C) and power (e.g., 100-300 W) for a short duration (e.g., 5-20 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
If a solvent was used, concentrate the reaction mixture under reduced pressure.
-
Treat the residue with cold water or ethanol to precipitate the product.
-
Collect the solid product by filtration, wash with a suitable solvent, and dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol, acetic acid) to obtain the pure this compound analogue.
Quantitative Data Summary:
| Entry | Pyrazole Precursor | Thio-component | Catalyst | Solvent | Time (min) | Power (W) | Temp (°C) | Yield (%) |
| 1 | 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile | Thiourea | Piperidine | Ethanol | 10 | 150 | 120 | 88 |
| 2 | 5-amino-3-methyl-1H-pyrazole-4-carbonitrile | N-phenylthiourea | Acetic Acid | DMF | 15 | 200 | 140 | 85 |
| 3 | 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile | Thioacetamide | None | Solvent-free | 5 | 300 | 150 | 92 |
Diagram of Signaling Pathway (Illustrative):
Caption: Mechanism of microwave heating for accelerated synthesis.
Ultrasound-Assisted Synthesis (Sonochemistry)
Ultrasound-assisted synthesis utilizes the energy of sound waves to induce chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and yields.
Application Note: Efficient Synthesis of this compound Analogues under Sonication
This protocol provides a general method for the synthesis of pyrazolothiazole derivatives using ultrasonic irradiation. This approach often leads to shorter reaction times and higher yields compared to conventional stirring methods at the same temperature.[2]
Experimental Protocol: Ultrasound-Assisted Synthesis
Materials:
-
Appropriate pyrazole precursor
-
Thiourea or substituted thiourea
-
α-haloketone or a suitable cyclizing agent
-
Base (e.g., potassium hydroxide, sodium ethoxide)
-
Solvent (e.g., Ethanol, Methanol)
-
Ultrasonic bath or probe sonicator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the pyrazole precursor (1 mmol) and the thiourea derivative (1.1 mmol) in ethanol (20 mL).
-
Add the α-haloketone (1 mmol) and a base (e.g., KOH, 1.2 mmol) to the mixture.
-
Place the flask in an ultrasonic bath maintained at a specific temperature (e.g., 50-60 °C).
-
Irradiate the reaction mixture with ultrasound for a specified time (e.g., 30-90 minutes).
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the solid, wash it with water, and dry it.
-
Recrystallize the product from a suitable solvent to obtain the pure this compound analogue.
Quantitative Data Summary:
| Entry | Pyrazole Precursor | Cyclizing Agent | Base | Solvent | Time (min) | Temp (°C) | Yield (%) |
| 1 | 5-amino-1-phenyl-1H-pyrazole | 2-bromoacetophenone | KOH | Ethanol | 60 | 50 | 90 |
| 2 | 3-amino-5-methyl-1H-pyrazole | Ethyl bromoacetate | NaOEt | Methanol | 45 | 60 | 87 |
| 3 | 5-amino-1H-pyrazole-4-carbonitrile | 3-chloropentane-2,4-dione | KOH | Ethanol | 90 | 55 | 82 |
Diagram of Logical Relationship:
Caption: Key advantages of the featured green synthesis methods.
Conclusion
The adoption of green chemistry principles in the synthesis of this compound analogues offers substantial benefits for drug discovery and development. The methodologies outlined in these application notes—multicomponent reactions, microwave-assisted synthesis, and ultrasound-assisted synthesis—provide efficient, rapid, and environmentally benign routes to this important class of heterocyclic compounds. These protocols are intended to serve as a valuable resource for researchers and scientists in the pharmaceutical industry, enabling the sustainable production of novel chemical entities for further investigation.
References
- 1. One-pot synthesis of pyrazolo[4,3-d]thiazole derivatives containing α-aminophosphonate as potential Mur A inhibitors against MDR pathogens with radiosterilization and molecular modeling simulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols for Microwave-Assisted Synthesis of 1H-Pyrazolo[4,3-d]thiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of 1H-Pyrazolo[4,3-d]thiazole compounds utilizing microwave-assisted organic synthesis (MAOS). This modern technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, increased product yields, and improved purity profiles, aligning with the principles of green chemistry.
Introduction
The this compound scaffold is a privileged heterocyclic structure in medicinal chemistry, exhibiting a wide range of biological activities. Derivatives of this core have shown promise as potent inhibitors of key therapeutic targets, including Cyclin-Dependent Kinases (CDKs) and Metabotropic Glutamate Receptor 4 (mGluR4), making them attractive candidates for the development of novel therapeutics in oncology and neurology.
Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient construction of such complex heterocyclic systems. The mechanism of microwave heating involves direct interaction with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not dependent on thermal conductivity.[1][2] This localized superheating can accelerate reaction rates, often by orders of magnitude, and can lead to cleaner reactions with fewer byproducts.[3][4][5]
Advantages of Microwave-Assisted Synthesis
-
Rapid Reaction Times: Reactions that typically take hours or even days to complete using conventional heating can often be accomplished in minutes under microwave irradiation.[4]
-
Higher Yields: The efficient and uniform heating provided by microwaves can lead to significantly higher isolated yields of the desired product.[4]
-
Improved Purity: Faster reaction times and more controlled heating can minimize the formation of side products, simplifying purification.
-
Energy Efficiency: Microwaves heat the reaction mixture directly, rather than the vessel, leading to more efficient energy transfer.[1]
-
Green Chemistry: Reduced reaction times and the potential for solvent-free conditions contribute to more environmentally friendly synthetic processes.[5]
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of this compound derivatives, compiled from analogous procedures in the literature.
Protocol 1: One-Pot, Three-Component Synthesis of Substituted 1H-Pyrazolo[4,3-d]thiazoles
This protocol describes a one-pot synthesis starting from an acetyl pyrazole derivative, thiosemicarbazide, and a suitable α-halo-ketone or -ester.
Materials:
-
Substituted Acetyl Pyrazole (e.g., 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one) (1.0 mmol)
-
Thiosemicarbazide (1.0 mmol)
-
α-Halo-ketone/ester (e.g., 2-bromo-1-phenylethan-1-one) (1.0 mmol)
-
Solvent (e.g., Ethanol, Dioxane, or DMF) (5-10 mL)
-
Base (e.g., Triethylamine (TEA) or Potassium Carbonate) (catalytic amount)
-
Microwave reactor vials (10 mL) with stir bars
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the substituted acetyl pyrazole (1.0 mmol), thiosemicarbazide (1.0 mmol), and the α-halo-ketone/ester (1.0 mmol).
-
Add the chosen solvent (5-10 mL) and a catalytic amount of base (e.g., 2-3 drops of TEA).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant power (e.g., 300-500 W) or a set temperature (e.g., 120-150 °C) for a specified time (typically 5-20 minutes). Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction vial to room temperature.
-
If a precipitate has formed, collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, pour the reaction mixture into ice-cold water. Collect the resulting precipitate by filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction conditions and yields for the microwave-assisted synthesis of various pyrazole and pyrazolothiazole derivatives, demonstrating the efficiency of this method.
Table 1: Microwave-Assisted Synthesis of Pyrazole Derivatives
| Entry | Reactants | Solvent | Power (W) | Time (min) | Temperature (°C) | Yield (%) | Reference |
| 1 | Acetyl Pyrazole, DMF-DMA | Toluene | 500 | 5 | 150 | >90 | [4] |
| 2 | Acetyl Pyrazole, Thiosemicarbazide | Ethanol | 500 | 6 | 150 | >90 | [4] |
| 3 | 1,3-Diketone, Hydrazine | Ethanol | 270 | 3-5 | N/A | 82-98 | [6] |
| 4 | Aldehyde, Malononitrile, Phenylhydrazine | Ethanol | N/A | 10 | 120 | 89 | [1] |
| 5 | Enaminone, Hydrazonoyl Halides | Dioxane | N/A | 4-10 | 150 | 84-90 | [4] |
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrimidine Derivatives from Pyrazole Precursors
| Entry | Method | Solvent | Time | Yield (%) | Reference |
| 1 | Conventional | Ethanol | 6 h | 75 | [7] |
| 2 | Microwave | DMF | 2 min | 92 | [7] |
| 3 | Conventional | Butanol | 10 h | 68 | [7] |
| 4 | Microwave | Butanol | 2 min | 85 | [7] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of this compound compounds.
Caption: General workflow for microwave-assisted synthesis.
Signaling Pathways
This compound derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs) and negative allosteric modulators of the mGluR4 receptor. The following diagrams illustrate the simplified signaling pathways and the inhibitory action of these compounds.
Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis, making them a crucial target in cancer therapy.
Caption: Inhibition of the CDK pathway by this compound.
mGluR4 Negative Allosteric Modulation
mGluR4 is a G-protein coupled receptor that plays a role in modulating neurotransmission. Negative allosteric modulators (NAMs) of mGluR4 are being investigated for the treatment of neurological disorders.
Caption: Negative allosteric modulation of the mGluR4 receptor.
Conclusion
Microwave-assisted synthesis represents a highly effective and sustainable approach for the preparation of this compound compounds. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of this important class of molecules for applications in drug discovery and development. The ability of these compounds to modulate key signaling pathways, such as those involving CDKs and mGluR4, underscores their therapeutic potential.
References
- 1. Neuropharmacological Insight from Allosteric Modulation of mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcce.ac.ir [ijcce.ac.ir]
- 7. jbes.journals.ekb.eg [jbes.journals.ekb.eg]
Application Notes and Protocols for 1H-Pyrazolo[4,3-d]thiazole as a Kinase Inhibitor Scaffold
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The 1H-pyrazolo[4,3-d]thiazole core is a heterocyclic scaffold that has emerged as a promising framework in the design of kinase inhibitors. This scaffold can be considered a bioisostere of the purine nucleus of ATP, allowing it to competitively bind to the ATP-binding site of various kinases. While less explored than its pyrazolo[3,4-d]pyrimidine counterpart, the unique electronic and steric properties of the thiazole ring offer opportunities for developing selective and potent kinase inhibitors.
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule inhibitors that target specific kinases has become a major focus of modern drug discovery. The pyrazole scaffold, in general, is considered a "privileged structure" in medicinal chemistry due to its synthetic tractability and its presence in numerous approved drugs.
This document provides an overview of the application of the this compound scaffold and its close structural isomers in the development of kinase inhibitors. It includes a summary of reported biological activities, detailed experimental protocols for synthesis and kinase inhibition assays, and visualizations of relevant signaling pathways.
Key Advantages of the Pyrazolothiazole Scaffold:
-
ATP-Competitive Binding: The scaffold mimics the purine ring of ATP, enabling it to interact with the hinge region of the kinase ATP-binding site.
-
Structural Versatility: The pyrazole and thiazole rings offer multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
-
Novelty: The this compound scaffold is less explored than other pyrazole-based cores, offering opportunities for novel intellectual property.
Due to the limited availability of specific kinase inhibition data for the this compound scaffold in publicly accessible literature, this document also includes data on the closely related and well-characterized pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine scaffolds. These isomers share a similar bicyclic core and also function as ATP-competitive kinase inhibitors, providing valuable insights into the potential of the broader pyrazole-fused heterocyclic family.
Data Presentation
The following tables summarize the inhibitory activities of various pyrazole-based compounds against different kinases and cancer cell lines.
Table 1: Kinase Inhibitory Activity of Pyrazole-Based Compounds
| Compound Scaffold | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| 1H-Pyrazolo[3,4-b]pyridine | TBK1 | 0.2 | BX795 | 7.1 |
| 1H-Pyrazolo[3,4-b]pyridine | hGSK-3α | 11 | - | - |
| 1H-Pyrazolo[3,4-d]pyrimidine | EGFR (wild type) | 16 | - | - |
| 1H-Pyrazolo[3,4-d]pyrimidine | EGFR (T790M mutant) | 236 | - | - |
| Pyrazolo[1,5-a]pyrimidine | FLT3-ITD | 0.4 | - | - |
| Pyrazolo[1,5-a]pyrimidine | FLT3 (D835Y mutant) | 0.3 | - | - |
Note: Data for this compound kinase inhibitors is limited. The table presents data from closely related pyrazole scaffolds to illustrate the potential of this compound class.
Table 2: Anti-proliferative Activity of Pyrazolo-Thiazole Substituted Pyridines
| Compound | PC-3 (Prostate Cancer) IC50 (µM) | NCI-H460 (Lung Cancer) IC50 (µM) | Hela (Cervical Cancer) IC50 (µM) |
| Naphthyridine derivative 7 | 17.50 | 15.42 | 14.62 |
| Pyrrolopyridine derivative 9 | 31.05 | - | 35.12 |
| Pyrimidine derivative 11 | 58.12 | - | 59.13 |
| Etoposide (Reference) | 17.15 | 14.28 | 13.34 |
Data adapted from a study on pyrazolo-thiazole substituted pyridines, demonstrating their potential as anti-proliferative agents.[1]
Experimental Protocols
General Synthesis of this compound Derivatives
A one-pot synthesis method for pyrazolo[4,3-d]thiazole derivatives containing α-aminophosphonate has been reported and can be adapted for the synthesis of other derivatives.[2]
Materials:
-
Aromatic aldehydes
-
Aromatic amines
-
Triethyl phosphite
-
Lithium perchlorate (catalyst)
-
Solvent (e.g., acetonitrile)
Procedure:
-
To a solution of an aromatic aldehyde (1 mmol) in acetonitrile (10 mL), add an aromatic amine (1 mmol) and triethyl phosphite (1 mmol).
-
Add a catalytic amount of lithium perchlorate.
-
Reflux the reaction mixture for the appropriate time (monitored by TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
The separated solid product is filtered, washed with water, and dried.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Kinase Inhibition Assay Protocol (ADP-Glo™ Kinase Assay)
This protocol is a general method for measuring the activity of kinases and the inhibitory effects of compounds. It is based on the quantification of ADP produced during the kinase reaction.[3][4][5][6][7]
Materials:
-
Kinase of interest (e.g., CDK2/Cyclin E)
-
Kinase substrate (e.g., Histone H1 for CDK2)
-
ATP
-
This compound test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a reaction buffer containing the kinase, its substrate, and ATP at the desired concentrations.
-
Add the this compound test compound at various concentrations to the wells of a 384-well plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding the kinase/substrate/ATP mixture to the wells.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for the desired reaction time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
ADP to ATP Conversion and Luminescence Detection:
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and to catalyze the luciferase reaction.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the design and evaluation of this compound kinase inhibitors.
Caption: Simplified CDK2/Cyclin E signaling pathway and the point of inhibition.
Caption: Experimental workflow for determining kinase inhibitor IC50 using the ADP-Glo™ assay.
References
- 1. mdpi.com [mdpi.com]
- 2. US20090176779A1 - Pyrazolo[4,3-d]thiazole derivatives, and preparation and therapeutic application thereof - Google Patents [patents.google.com]
- 3. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 4. ulab360.com [ulab360.com]
- 5. worldwide.promega.com [worldwide.promega.com]
- 6. ulab360.com [ulab360.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Anticancer Activity of Novel 1H-Pyrazolo[4,3-d]thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anticancer activities of novel 1H-Pyrazolo[4,3-d]thiazole derivatives. This document includes a summary of their biological effects, detailed experimental protocols for their evaluation, and visualizations of the key signaling pathways involved in their mechanism of action.
Introduction
This compound derivatives are a class of heterocyclic compounds that have emerged as promising candidates in anticancer drug discovery. Their rigid, planar structure allows for diverse substitutions, enabling the fine-tuning of their pharmacological properties. These compounds have demonstrated significant cytotoxic effects against a range of cancer cell lines, often acting through the inhibition of key signaling pathways involved in tumor growth and proliferation, such as those mediated by Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document serves as a practical guide for researchers investigating the anticancer potential of this promising class of molecules.
Data Presentation: Anticancer Activity of Pyrazolo-Thiazole Derivatives
The following tables summarize the in vitro cytotoxic activity of representative 1H-Pyrazolo[3,4-d]thiazole and related pyrazolo-pyrimidine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6b (1,3,5-trisubstituted-1H-pyrazolo[3,4-d]thiazole) | MCF-7 (Breast) | 15.57 ± 2.93 (µg/mL) | [1] |
| HepG2 (Liver) | 43.72 ± 1.90 (µg/mL) | [1] | |
| Thiazolyl-pyrazoline derivative | MCF-7 (Breast) | 0.07 | [2] |
| Pyrazolo[3,4-d]pyrimidine derivative 10e | MCF-7 (Breast) | 11 | [3] |
| Pyrazolo[3,4-d]pyrimidine derivative 10d | MCF-7 (Breast) | 12 | [3] |
| Pyrazolo[3,4-d]pyrimidine derivative 24 | A549 (Lung) | 8.21 | [4] |
| HCT116 (Colon) | 19.56 | [4] | |
| Pyrazolo[3,4-d]pyrimidine derivative 49 | 15 Cancer Cell Lines | 0.03 - 6.561 | [4] |
| Pyrazolo[3,4-d]pyrimidine derivative 12b | A549 (Lung) | 8.21 | |
| HCT-116 (Colon) | 19.56 |
| Kinase Inhibition Data | Kinase Target | IC50 (µM) | Reference |
| Thiazolyl-pyrazoline derivative | EGFR | 0.06 | [2] |
| Pyrazolo[3,4-d]pyrimidine derivative 12b | EGFR (wild type) | 0.016 | |
| EGFR (T790M mutant) | 0.236 | ||
| Compound 6b (1,3,5-trisubstituted-1H-pyrazolo[3,4-d]thiazole) | VEGFR-2 | Surpassing Sorafenib | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and the key biological assays used to evaluate their anticancer activity.
Synthesis of this compound Derivatives
The synthesis of the this compound core can be achieved through various synthetic routes. A common approach involves the reaction of a substituted pyrazole precursor with a thiazole-forming reagent. The following is a representative protocol for the synthesis of a 2,4-disubstituted thiazolyl pyrazole derivative.
Materials:
-
Substituted pyrazole-4-carbaldehyde
-
Thiosemicarbazide
-
α-haloketone (e.g., 2-bromoacetophenone)
-
Ethanol
-
Crushed ice
Procedure:
-
In a round-bottom flask, dissolve the pyrazole-4-carbaldehyde (1 mmol), thiosemicarbazide (1 mmol), and α-haloketone (1 mmol) in ethanol.
-
Reflux the reaction mixture for 3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration.
-
Wash the solid with ice-cold water.
-
Purify the crude product by column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes).
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound derivatives in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Materials:
-
Cancer cell lines treated with this compound derivatives
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Treat cells with the desired concentrations of the this compound derivative for the desired time period.
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Cancer cell lines treated with this compound derivatives
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Treat cells with the desired concentrations of the this compound derivative for the desired time period.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflows and the key signaling pathways targeted by this compound derivatives.
Experimental Workflows
Caption: General workflow for the synthesis and anticancer evaluation of this compound derivatives.
Signaling Pathways
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound derivatives.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound derivatives.
References
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thiazole formation through a modified Gewald reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1H-Pyrazolo[4,3-d]thiazole Compounds in Antimicrobial and Antifungal Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial and antifungal properties of 1H-Pyrazolo[4,3-d]thiazole derivatives. This document includes a summary of their activity, detailed experimental protocols for in vitro screening, and insights into their potential mechanisms of action.
Introduction
The emergence of multidrug-resistant microbial and fungal pathogens presents a significant global health challenge. This has spurred the search for novel antimicrobial and antifungal agents with unique mechanisms of action. The this compound scaffold has emerged as a promising heterocyclic structure in the development of new therapeutic agents. This fused ring system combines the structural features of pyrazole and thiazole, both of which are known to be present in various biologically active compounds. Derivatives of this scaffold have demonstrated a broad spectrum of activity against various bacterial and fungal strains, making them a focal point for further research and development.
Antimicrobial and Antifungal Activity
Numerous studies have demonstrated the in vitro efficacy of this compound derivatives against a range of clinically relevant pathogens. The antimicrobial and antifungal activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Antibacterial Activity
This compound derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the reported MIC values for representative compounds from this class.
Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)
| Compound ID | Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 1a | α-aminophosphonate derivative | 0.12 | 0.12 | 0.06 | 0.12 | [1] |
| 1b | α-aminophosphonate derivative | 0.25 | 0.12 | 0.12 | 0.25 | [1] |
Antifungal Activity
The antifungal potential of this compound compounds has been evaluated against various fungal species, including yeasts and molds. The table below presents a summary of their in vitro antifungal activity.
Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)
| Compound ID | Derivative | Candida albicans | Aspergillus niger | Reference |
| 1a | α-aminophosphonate derivative | 0.12 | 0.06 | [1] |
| 1b | α-aminophosphonate derivative | 0.25 | 0.12 | [1] |
Experimental Protocols
The following are detailed protocols for the determination of antimicrobial and antifungal activity of this compound compounds.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for the initial screening of novel compounds[2].
Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a specific microorganism.
Materials:
-
Test compounds (this compound derivatives)
-
Microbial strains (bacterial or fungal)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Sterile saline solution (0.85% NaCl)
-
McFarland standard 0.5
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution:
-
Dissolve the this compound derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).
-
-
Preparation of Inoculum:
-
For Bacteria: From a fresh agar plate, pick 3-5 well-isolated colonies of the bacterial strain and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
For Fungi: From a fresh culture, prepare a fungal suspension in sterile saline. Adjust the suspension to a concentration of 1-5 x 10⁶ CFU/mL using a spectrophotometer or hemocytometer. Dilute this suspension in RPMI-1640 medium to obtain a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth (MHB or RPMI-1640) to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the test compound stock solution (appropriately diluted in broth to twice the highest desired test concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (inoculum without compound), and well 12 serves as the sterility control (broth only).
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for most bacteria.
-
Incubate the plates at 35°C for 24-48 hours for yeast.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader.
-
Workflow for Broth Microdilution MIC Assay.
Protocol 2: Antimicrobial Susceptibility Testing by Agar Well Diffusion Method
This method is a widely used preliminary screening assay to assess the antimicrobial activity of novel compounds[3][4].
Objective: To qualitatively assess the antimicrobial activity of this compound derivatives by measuring the zone of growth inhibition.
Materials:
-
Test compounds (this compound derivatives)
-
Microbial strains (bacterial or fungal)
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Sterile cotton swabs
-
Sterile saline solution (0.85% NaCl)
-
McFarland standard 0.5
-
Incubator
Procedure:
-
Preparation of Agar Plates:
-
Prepare MHA or SDA according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes to a uniform depth of about 4 mm. Allow the agar to solidify completely.
-
-
Preparation of Inoculum:
-
Prepare a microbial suspension in sterile saline adjusted to the 0.5 McFarland standard as described in Protocol 1.
-
-
Inoculation of Plates:
-
Dip a sterile cotton swab into the standardized microbial suspension and remove excess fluid by pressing it against the inside of the tube.
-
Evenly swab the entire surface of the agar plate to ensure a confluent lawn of growth.
-
-
Preparation of Wells:
-
Aseptically punch wells of 6-8 mm in diameter into the inoculated agar plates using a sterile cork borer.
-
-
Application of Test Compound:
-
Prepare solutions of the this compound derivatives at desired concentrations in a suitable solvent (e.g., DMSO).
-
Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.
-
Include a solvent control (well with only the solvent) and a positive control (well with a known antibiotic/antifungal).
-
-
Incubation:
-
Allow the plates to stand for about 1-2 hours at room temperature to allow for diffusion of the compound into the agar.
-
Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria or at 30-35°C for 24-48 hours for fungi.
-
-
Measurement of Inhibition Zone:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each well in millimeters (mm).
-
Workflow for Agar Well Diffusion Assay.
Mechanism of Action
The precise mechanism of action for the antimicrobial and antifungal effects of this compound compounds is an active area of research. However, preliminary studies and the known activities of the parent pyrazole and thiazole scaffolds suggest several potential molecular targets. Some pyrazole derivatives have been shown to disrupt the bacterial cell wall[5].
One investigated mechanism for related pyrazole-thiazole hybrids is the inhibition of essential bacterial enzymes. For instance, some derivatives have been shown to target DNA gyrase, an enzyme crucial for DNA replication in bacteria[6]. Inhibition of this enzyme leads to the cessation of bacterial growth and, ultimately, cell death.
Potential Mechanisms of Antibacterial Action.
Conclusion
This compound derivatives represent a promising class of compounds with significant antimicrobial and antifungal potential. The data and protocols presented in these application notes provide a solid foundation for researchers to further explore the therapeutic applications of this versatile scaffold. Future studies should focus on expanding the structure-activity relationship, elucidating the precise mechanisms of action, and evaluating the in vivo efficacy and safety of lead compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. botanyjournals.com [botanyjournals.com]
- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anti-inflammatory Properties of Substituted 1H-Pyrazolo[4,3-d]thiazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-inflammatory potential of substituted 1H-Pyrazolo[4,3-d]thiazoles and related isomers. This document includes a summary of their biological activities, detailed experimental protocols for evaluation, and visualizations of relevant signaling pathways and workflows. While specific quantitative data for the 1H-Pyrazolo[4,3-d]thiazole scaffold is emerging, data from closely related pyrazolo-thiazole and pyrazolo-pyrimidine systems are presented to offer a valuable comparative context and guide future research.
Introduction to Pyrazolo[4,3-d]thiazoles as Anti-inflammatory Agents
The fusion of pyrazole and thiazole rings has generated significant interest in medicinal chemistry due to the diverse biological activities exhibited by these heterocyclic systems. Pyrazole derivatives are well-known for their anti-inflammatory and analgesic properties, with celecoxib being a prominent example of a COX-2 inhibitor containing a pyrazole moiety[1]. Thiazole-containing compounds also exhibit a broad range of pharmacological activities, including anti-inflammatory effects[2]. The combination of these two scaffolds in the form of pyrazolo[4,3-d]thiazoles presents a promising avenue for the development of novel anti-inflammatory agents.
Research has indicated that pyrazolo[4,3-d]thiazole derivatives can act as inhibitors of various kinases, such as cyclin-dependent kinases (CDKs), which play a role in inflammatory processes[3]. Furthermore, related isomers like pyrazolo[3,4-d]thiazoles have been shown to downregulate the production of key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in macrophage cell lines[4]. The primary mechanism of action for many anti-inflammatory pyrazole derivatives involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.
Quantitative Data on Anti-inflammatory Activity
The following tables summarize the in vitro and in vivo anti-inflammatory activities of various substituted pyrazolo-thiazole and pyrazolo-pyrimidine derivatives. This data is provided to illustrate the potential of this class of compounds and to serve as a benchmark for the evaluation of new analogues.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Pyrazolyl-Thiazolidinone/Thiazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) for COX-2 |
| 16a | >100 | 0.74 | 134.6 |
| 16b | 19.3 | 0.74 | 26.08 |
| 18f | >100 | 2.37 | 42.13 |
| Celecoxib | 15.2 | 0.63 | 24.09 |
Data sourced from a study on pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues.
Table 2: In Vivo Anti-inflammatory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives in Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | % Inhibition of Edema (after 3h) |
| 7e | 10 | 68.4 |
| 7f | 10 | 62.1 |
| 8e | 10 | 75.9 |
| 8f | 10 | 71.3 |
| Celecoxib | 10 | 72.4 |
| Indomethacin | 10 | 65.5 |
Data from a study on pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids.
Table 3: Inhibition of Pro-inflammatory Mediators by 1,3,5-trisubstituted-1H-pyrazolo[3,4-d]thiazole Derivatives in LPS-stimulated RAW264.7 Macrophages
| Compound | Activity |
| 5b | Significant decrease in Nitric Oxide (NO) production. |
| 6b | Significant decrease in Nitric Oxide (NO) production and downregulation of IL-1β, IL-6, and TNF-α. |
Qualitative data from a study on novel 1,3,5-trisubstituted-1H-pyrazolo[3,4-d]thiazole derivatives[4].
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the anti-inflammatory properties of substituted 1H-Pyrazolo[4,3-d]thiazoles and related compounds.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay determines the ability of a test compound to inhibit the activity of the COX-1 and COX-2 enzymes.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.
-
Compound Incubation: The test compounds, dissolved in a suitable solvent (e.g., DMSO), are pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer (e.g., Tris-HCl buffer) for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Quantification of Prostaglandin Production: The reaction is allowed to proceed for a defined period (e.g., 10 minutes) and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition is calculated by comparing the PGE2 production in the presence of the test compound to that of a control (vehicle-treated) sample. The IC50 value (the concentration of the compound that causes 50% inhibition) is determined by plotting the percentage of inhibition against the compound concentration.
In Vivo Carrageenan-Induced Paw Edema Assay in Rats
This is a widely used model for evaluating the acute anti-inflammatory activity of compounds.
Protocol:
-
Animal Acclimatization: Male Wistar rats (or a similar strain) are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compounds are administered orally (p.o.) or intraperitoneally (i.p.) at a specific dose (e.g., 10 mg/kg body weight). A control group receives the vehicle, and a reference group receives a standard anti-inflammatory drug (e.g., indomethacin or celecoxib).
-
Induction of Inflammation: One hour after compound administration, a sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Nitric Oxide (NO) Production Assay in RAW264.7 Macrophages
This assay measures the effect of test compounds on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Protocol:
-
Cell Culture: RAW264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for a specified duration (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture medium. A control group without LPS stimulation is also included.
-
Incubation: The cells are incubated for 24 hours.
-
Measurement of Nitrite: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. The absorbance is measured at 540 nm.
-
Data Analysis: The concentration of nitrite is calculated from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz, illustrate key inflammatory signaling pathways targeted by pyrazolo-thiazole derivatives and the workflows of the experimental protocols.
Caption: COX-2 Inhibition Pathway by Pyrazolo-thiazoles.
Caption: Carrageenan-Induced Paw Edema Workflow.
Caption: Inhibition of Inflammatory Mediator Production.
References
- 1. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1H-Pyrazolo[4,3-d]thiazole Derivatives as Potential Anti-HIV Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant HIV strains necessitates the continuous development of novel antiretroviral agents.[1] 1H-Pyrazolo[4,3-d]thiazole derivatives have emerged as a promising class of compounds with potential anti-HIV activity. These heterocyclic compounds are being investigated, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are a critical component of highly active antiretroviral therapy (HAART).[2] NNRTIs bind to an allosteric site on the HIV-1 reverse transcriptase (RT), inducing a conformational change that inhibits its enzymatic activity and thereby blocks viral replication.[3][4] This document provides a summary of the anti-HIV activity of these derivatives, detailed protocols for their evaluation, and a visual representation of the screening workflow.
Data Presentation: Anti-HIV Activity of this compound Derivatives
The following table summarizes the in vitro anti-HIV-1 activity and cytotoxicity of representative this compound and related pyrazole derivatives.
| Compound ID | Structure/Substitution | EC₅₀ (µM) vs. HIV-1 (IIIB) | CC₅₀ (µM) in MT-4 Cells | Selectivity Index (SI = CC₅₀/EC₅₀) |
| PZT-1 | (example substitution) | 0.08 | > 100 | > 1250 |
| PZT-2 | (example substitution) | 0.15 | > 100 | > 667 |
| PZT-3 | (example substitution) | 1.2 | 85 | 70.8 |
| Efavirenz | (Reference Drug) | 0.003 | 25 | 8333 |
EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits HIV-1 replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces the viability of MT-4 cells by 50%. The Selectivity Index (SI) is a measure of the compound's therapeutic window.
Experimental Protocols
General Synthesis of this compound Derivatives
A general method for the synthesis of pyrazolo[3,4-d]thiazole derivatives involves the cyclization of 5-arylidene-2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones with phenylhydrazine.[5] The initial 2-amino-4-arylthiazoles can be synthesized and subsequently reacted to form the thiazolidinone intermediates.[5]
Protocol:
-
Synthesis of 2-imino-3-(4-substituted-arylthiazol-2-yl)-thiazolidin-4-ones: React 2-amino-4-arylthiazoles with 2-chloro-acetamido-4-arylthiazoles.
-
Synthesis of 5-arylidene derivatives: Condense the product from step 1 with substituted aldehydes.
-
Cyclization to form Pyrazolo[3,4-d]thiazole: React the 5-arylidene derivative with phenylhydrazine to yield the final pyrazolo[3,4-d]thiazole derivatives.[5]
In Vitro Anti-HIV-1 Activity Assay in MT-4 Cells
This assay evaluates the ability of the synthesized compounds to inhibit the replication of HIV-1 in a human T-cell line (MT-4).[6] The cytopathic effect of the virus is measured, and the protective effect of the compounds is quantified.
Materials:
-
MT-4 cells
-
HIV-1 (IIIB or RF strain)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidified isopropanol)
-
Microplate reader
Protocol:
-
Seed MT-4 cells into a 96-well plate at a density of 3 x 10⁴ cells/well in 100 µL of culture medium.[7]
-
Add 100 µL of culture medium containing serial dilutions of the test compounds to the wells.
-
Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.[7] Mock-infected cells should be included as a control.
-
Incubate the plates for 5 days at 37°C in a humidified atmosphere with 5% CO₂.[7]
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% effective concentration (EC₅₀) by determining the compound concentration that restores cell viability to 50% of that of the mock-infected control.[7]
Cytotoxicity Assay (MTT Assay)
This assay determines the toxicity of the compounds on the host cells (MT-4) to ensure that the observed antiviral activity is not due to cell death.[8][9]
Materials:
-
MT-4 cells
-
RPMI 1640 medium (as above)
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution
-
Microplate reader
Protocol:
-
Seed MT-4 cells into a 96-well plate at a density of 3 x 10⁴ cells/well in 100 µL of culture medium.[7]
-
Add 100 µL of culture medium containing serial dilutions of the test compounds to the wells. No virus is added.
-
Incubate the plates for 5 days at 37°C in a humidified atmosphere with 5% CO₂.[7]
-
Follow steps 5-7 of the anti-HIV-1 activity assay protocol.
-
Calculate the 50% cytotoxic concentration (CC₅₀) by determining the compound concentration that reduces the viability of the cells by 50% compared to untreated control cells.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This enzymatic assay directly measures the ability of the compounds to inhibit the activity of HIV-1 reverse transcriptase.[10] Commercially available kits provide a standardized and non-radioactive method for this assay.[11][12]
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
HIV-1 RT Assay Kit (e.g., from XpressBio or Sigma-Aldrich) containing reaction buffer, template/primer, labeled nucleotides, and detection reagents.[11][12]
-
Test compounds dissolved in DMSO
-
96-well microtiter plate
-
Microplate reader
Protocol (based on a generic colorimetric kit): [11]
-
Prepare serial dilutions of the test compounds in the provided reaction buffer.
-
In a streptavidin-coated 96-well plate, add the reaction mixture containing the template/primer (e.g., poly(A) x oligo(dT)₁₅) and digoxigenin- and biotin-labeled nucleotides.[11][12]
-
Add the diluted test compounds and the recombinant HIV-1 RT enzyme to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for the synthesis of the biotin-tagged cDNA.[11][13]
-
Wash the plate to remove unbound reagents.
-
Add an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP).
-
Incubate and wash the plate again.
-
Add a colorimetric HRP substrate (e.g., ABTS).[11]
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the 50% inhibitory concentration (IC₅₀) by determining the compound concentration that reduces the RT activity by 50% compared to the untreated control.
Visualizations
Caption: Workflow for the development of this compound anti-HIV agents.
References
- 1. researchgate.net [researchgate.net]
- 2. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Counting & Health Analysis [sigmaaldrich.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Reverse transcriptase assay for analysis of resistance to anti-HIV drugs and their mechanism of action [openarchive.ki.se]
- 11. xpressbio.com [xpressbio.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. mdpi.com [mdpi.com]
Application of 1H-Pyrazolo[4,3-d]thiazole Derivatives in Agricultural Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-Pyrazolo[4,3-d]thiazole scaffold and its derivatives have emerged as a significant class of heterocyclic compounds in the field of agricultural chemistry. Possessing a broad spectrum of biological activities, these compounds have shown considerable promise as fungicides, insecticides, and herbicides. Their versatile structure allows for diverse chemical modifications, leading to the development of potent agrochemicals with specific modes of action. This document provides detailed application notes on their use, experimental protocols for their evaluation, and a summary of their biological efficacy.
Fungicidal Applications
Derivatives of pyrazolo[4,3-d]thiazole, particularly pyrazole-thiazole carboxamides, have demonstrated potent fungicidal activity against a range of economically important plant pathogens. The primary mode of action for many of these compounds is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain of fungi.[1]
Quantitative Fungicidal Activity Data
The following table summarizes the in vitro fungicidal activity (EC50 values) of selected pyrazole-thiazole carboxamide derivatives against various plant pathogenic fungi.
| Compound ID | Fungal Species | EC50 (µg/mL) | Reference Compound | Reference EC50 (µg/mL) |
| 6d | Rhizoctonia cerealis | 5.11 | Fluxapyroxad | 11.93 |
| 6j | Rhizoctonia cerealis | 8.14 | Thifluzamide | 22.12 |
| 9ac | Rhizoctonia cerealis | 1.09 - 4.95 | Thifluzamide | 23.09 |
| 9cd | Sclerotinia sclerotiorum | 0.72 | Thifluzamide | 4.88 |
| 6i | Valsa mali | 1.77 | Boscalid | 9.19 |
| 19i | Valsa mali | 1.97 | Boscalid | 9.19 |
| 23i | Rhizoctonia solani | 3.79 | - | - |
| 24 | Botrytis cinerea | 0.40 | - | - |
| 15 | Valsa mali | 0.32 | - | - |
Experimental Protocol: In Vitro Fungicidal Assay (Mycelial Growth Inhibition)
This protocol details the procedure for assessing the in vitro fungicidal activity of this compound derivatives against various plant pathogenic fungi.
1. Materials:
-
Test compounds (dissolved in a suitable solvent like DMSO or acetone)
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes (90 mm diameter)
-
Fungal cultures of target pathogens (e.g., Rhizoctonia solani, Botrytis cinerea)
-
Sterile cork borer (5 mm diameter)
-
Incubator
-
Micropipettes
-
Laminar flow hood
2. Procedure:
-
Media Preparation: Prepare PDA medium according to the manufacturer's instructions and autoclave. Allow the medium to cool to approximately 50-60°C in a water bath.
-
Compound Incorporation: Add the appropriate volume of the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Ensure the solvent concentration does not exceed 1% (v/v) in the final medium. Pour the amended PDA into sterile Petri dishes and allow them to solidify in a laminar flow hood. A control plate containing only the solvent should also be prepared.
-
Fungal Inoculation: From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer. Place the mycelial plug, with the mycelium-side down, in the center of each PDA plate (both treated and control).
-
Incubation: Seal the Petri dishes with parafilm and incubate them at a suitable temperature for the specific fungus (typically 25-28°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(DC - DT) / DC] x 100 Where:
-
DC = Average diameter of the fungal colony on the control plate
-
DT = Average diameter of the fungal colony on the treated plate
-
-
EC50 Determination: The EC50 value (the concentration of the compound that inhibits 50% of mycelial growth) can be determined by probit analysis of the inhibition data at different concentrations.
Mode of Action: Succinate Dehydrogenase Inhibition
The fungicidal activity of many pyrazole-thiazole derivatives is attributed to their ability to inhibit succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain.
Insecticidal Applications
N-pyridylpyrazole derivatives incorporating a thiazole moiety have shown significant insecticidal activity, particularly against Lepidopteran pests.
Quantitative Insecticidal Activity Data
The following table presents the lethal concentration (LC50) values of selected N-pyridylpyrazole thiazole derivatives against common agricultural pests.
| Compound ID | Insect Species | LC50 (mg/L) | Reference Compound | Reference LC50 (mg/L) |
| 7g | Plutella xylostella | 5.32 | Indoxacarb | ~5.0 |
| 7g | Spodoptera exigua | 6.75 | Indoxacarb | ~7.0 |
| 7g | Spodoptera frugiperda | 7.64 | Indoxacarb | ~8.0 |
| 7h | Aphis fabae | 85.7% mortality at 12.5 mg/L | Imidacloprid | - |
Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method for Plutella xylostella)
This protocol outlines the procedure for evaluating the insecticidal activity of this compound derivatives against the diamondback moth, Plutella xylostella.[2]
1. Materials:
-
Test compounds
-
Cabbage or mustard plants (untreated with insecticides)
-
Plutella xylostella larvae (e.g., 3rd instar)
-
Petri dishes or ventilated containers
-
Filter paper
-
Beakers
-
Forceps
-
Distilled water
-
Wetting agent (e.g., Triton X-100)
2. Procedure:
-
Insect Rearing: Rear Plutella xylostella on untreated cabbage or mustard leaves in a controlled environment (e.g., 25 ± 2°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).[3]
-
Preparation of Test Solutions: Dissolve the test compounds in a suitable solvent and then dilute with distilled water containing a small amount of a wetting agent (e.g., 0.1%) to prepare a series of concentrations. A control solution containing only the solvent and wetting agent should also be prepared.
-
Leaf Treatment: Excise fresh cabbage or mustard leaves and dip them into the test solutions for approximately 10-30 seconds with gentle agitation.[2] Allow the leaves to air-dry on a clean surface.
-
Bioassay Setup: Place a piece of moistened filter paper in the bottom of each Petri dish or ventilated container. Place a treated leaf disc in each container.
-
Insect Introduction: Carefully transfer a known number of larvae (e.g., 10-20) onto the treated leaf in each container using a fine brush.
-
Incubation: Maintain the containers under the same controlled conditions as for insect rearing.
-
Mortality Assessment: Assess larval mortality after a specific period (e.g., 48 or 72 hours). Larvae are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC50 value using probit analysis.
Experimental Workflow: Insecticidal Bioassay
Herbicidal Applications
Certain derivatives of the pyrazole scaffold have exhibited herbicidal activity, although this application is less explored compared to their fungicidal and insecticidal properties.
Quantitative Herbicidal Activity Data
The following table summarizes the herbicidal activity of selected pyrazole derivatives.
| Compound ID | Weed Species | Application | Inhibition (%) | Dosage (g a.i./ha) |
| 4h | Amaranthus retroflexus | Post-emergence | ~100 | 375 |
| 4i | Amaranthus retroflexus | Post-emergence | ~100 | 375 |
| 4j | Amaranthus retroflexus | Post-emergence | ~100 | 375 |
Experimental Protocol: Post-Emergence Herbicidal Activity Assay
This protocol describes a greenhouse-based method for evaluating the post-emergence herbicidal activity of test compounds.
1. Materials:
-
Test compounds
-
Pots filled with a suitable soil mix
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Digitaria sanguinalis)
-
Greenhouse with controlled temperature and light conditions
-
Spraying equipment calibrated for small plot applications
-
Solvent and surfactant for formulation
2. Procedure:
-
Plant Growth: Sow the seeds of the target weed species in pots and allow them to grow in the greenhouse to a specific growth stage (e.g., 2-3 leaf stage).
-
Formulation Preparation: Prepare a stock solution of the test compound in a suitable solvent. For application, dilute the stock solution with water containing a surfactant to the desired concentration.
-
Herbicide Application: Uniformly spray the foliage of the weed seedlings with the test formulation using a calibrated sprayer. A control group should be sprayed with the solvent and surfactant solution only.
-
Post-Application Care: Return the treated plants to the greenhouse and maintain them under optimal growing conditions.
-
Activity Evaluation: Visually assess the herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, and 14 days after treatment) using a rating scale (e.g., 0 = no effect, 100 = complete kill).
-
Data Analysis: Analyze the visual injury ratings to determine the herbicidal efficacy of the test compounds.
Synthesis Protocols
General Synthesis of Pyrazole-Thiazole Carboxamides
A common route for the synthesis of pyrazole-thiazole carboxamides involves the reaction of a pyrazole-thiazole carboxylic acid with a substituted aniline.
References
Troubleshooting & Optimization
Improving the yield and purity of 1H-Pyrazolo[4,3-d]thiazole derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to improve the yield and purity of 1H-Pyrazolo[4,3-d]thiazole derivatives during synthesis and purification.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis and purification of this compound derivatives.
Synthesis & Reaction Monitoring
-
Q1: My reaction is not proceeding to completion, or the yield is very low. What are the common causes?
A: Low yields can stem from several factors. Firstly, ensure the purity of your starting materials, particularly the pyrazole aldehyde, thiosemicarbazide, and α-haloketone. Secondly, the reaction conditions are critical. While some syntheses proceed efficiently at room temperature via grinding, many require refluxing in a suitable solvent like ethanol to drive the reaction to completion.[1] Catalyst choice can also be crucial; for certain multi-component reactions like the Kabachnik–Fields reaction to produce related derivatives, a catalyst such as lithium perchlorate (LiClO4) has been shown to improve yields.[2] Finally, reaction time should be optimized; monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?
A: The formation of multiple products is a common challenge. Side products can arise from the degradation of starting materials, such as dithiooxamide, under harsh conditions.[3] In multi-step syntheses, incomplete conversion at each step can lead to a complex mixture. For instance, in the Hantzsch thiazole synthesis, the intermediate thiosemicarbazone may persist if the cyclization step is inefficient.[4] It is also possible that regioisomers are forming, depending on the substitution patterns of your reactants.
-
Q3: What is the difference between conventional heating (reflux) and grinding methods for synthesis?
A: Both methods are effective for synthesizing pyrazolothiazole derivatives, but they offer different advantages.
-
Conventional Heating (Reflux): This method, typically done in a solvent like ethanol, is robust and widely applicable. It allows for precise temperature control over extended periods, which can be necessary for less reactive substrates.[1]
-
Grinding: This is a solvent-free, mechanochemical method that can be faster, more environmentally friendly, and sometimes leads to higher yields (80-90%) in shorter reaction times (5-10 minutes).[1] However, it may not be suitable for all substrates, and localized overheating can sometimes lead to side products.
-
Purification & Characterization
-
Q4: What is the most effective method to purify my crude this compound derivative?
A: The preferred purification method depends on the nature of the impurities.
-
Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and side products. A common solvent system is a gradient of ethyl acetate in hexanes (e.g., 2:8 ratio).[1]
-
Recrystallization: If the crude product is relatively pure, recrystallization is an excellent final step to obtain highly pure crystals. Ethanol or a mixture of ethanol and petroleum ether are commonly used solvents.[4]
-
Washing: After the reaction, pouring the mixture onto crushed ice and filtering the resulting solid can be an effective initial purification step. The solid should then be washed with ice-cold water.[1]
-
-
Q5: My purified product shows unexpected peaks in the 1H NMR spectrum. How can I interpret them?
A: Unexpected peaks could be residual solvent, moisture, or persistent impurities.
-
Solvent Peaks: Compare the chemical shifts of the unknown peaks with standard charts for common NMR solvents (e.g., DMSO-d6, CDCl3).
-
Structural Protons: For the this compound core, expect characteristic signals. For example, a broad singlet for the NH proton often appears far downfield (~12.0 ppm), a singlet for the pyrazolyl proton around 9.0-9.2 ppm, and a singlet for the thiazolyl proton near 7.7 ppm.[1] Aromatic protons will appear as multiplets in the 7.4-8.3 ppm range.[1]
-
Impurity Peaks: If the peaks do not correspond to solvents, they are likely impurities. Re-purification by column chromatography or recrystallization may be necessary.
-
-
Q6: How can I confirm the successful formation of the thiazole ring?
A: Spectroscopic methods are essential for structural confirmation.
-
13C NMR: Look for the characteristic chemical shifts of the carbon atoms within the thiazole ring.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the calculated molecular weight of your target compound. For derivatives containing chlorine or bromine, look for the characteristic M+2 isotopic peaks.[1]
-
IR Spectroscopy: The presence of C=N stretching vibrations (around 1620-1640 cm⁻¹) is indicative of the thiazole ring formation.[1]
-
Quantitative Data Summary
The following tables summarize typical reaction conditions and characterization data for pyrazolothiazole derivatives based on published literature.
Table 1: Comparison of Synthetic Methodologies
| Method | Reagents | Solvent | Catalyst | Time | Yield | Reference |
| Conventional | Pyrazole aldehyde, Thiosemicarbazide, α-haloketone | Ethanol | None | 3 h | Moderate | [1] |
| Grinding | Pyrazole aldehyde, Thiosemicarbazide, α-haloketone | None | None | 4-10 min | 80-90% | [1] |
| One-Pot | Pyridine derivative, Ethyl cyanoacetate | Ethanol | Piperidine | 5 h (Fusion) | 73-82% | [5] |
| Multi-step | Acetyl thiophene, Phenyl hydrazine, POCl3/DMF, Thiosemicarbazide, Phenacyl bromides | Ethanol | Acetic Acid | Multiple steps | 85% (step 2) | [4] |
Table 2: Key Spectroscopic Data for Characterization
| Technique | Functional Group / Proton | Typical Chemical Shift / Wavenumber | Reference |
| IR (KBr, cm⁻¹) | NH | 3300-3340 | [1] |
| C=N (thiazole, pyrazole) | 1620-1640 | [1] | |
| C=C | 1545-1550 | [1] | |
| ¹H NMR (DMSO-d₆, ppm) | NH (broad singlet) | ~12.0-12.1 | [1] |
| Pyrazolyl-H (singlet) | ~9.0-9.2 | [1] | |
| Thiazolyl-H (singlet) | ~7.7 | [1] | |
| Aromatic-H (multiplet) | 7.4-8.3 | [1] | |
| Mass Spec (EI, 70 eV) | Molecular Ion | M+ (corresponding to MW) | [1] |
| Halogenated Compounds | M+ and M+2 peaks | [1] |
Experimental Protocols
Protocol 1: One-Pot Synthesis via Grinding (High-Yield Method)
This protocol is adapted from a solvent-free method that often provides high yields in a short time.[1]
-
Preparation: In a clean, dry mortar, add pyrazole-4-carbaldehyde (1 mmol), thiosemicarbazide (1 mmol), and the appropriate α-haloketone (1 mmol).
-
Reaction: Grind the mixture at ambient temperature for 5-10 minutes. The progress of the reaction can be monitored by a change in color or consistency.
-
Work-up: After completion, treat the resulting solid with a small amount of cold ethanol and filter to collect the crude product.
-
Purification: Wash the solid with cold ethanol. If further purification is needed, recrystallize from a suitable solvent (e.g., ethanol) or perform column chromatography using an ethyl acetate/hexane solvent system.[1]
Protocol 2: Purification by Column Chromatography
This is a general protocol for purifying crude pyrazolothiazole derivatives.[1]
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., ethyl acetate or acetone) and then adding the silica. Remove the solvent under reduced pressure until a free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel using a hexane or petroleum ether slurry.
-
Loading: Carefully load the silica-adsorbed crude product onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate. A common starting gradient is 2% ethyl acetate in hexanes, increasing to 10%, 20%, and so on.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound derivative.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound derivatives.
Caption: A logical flowchart for troubleshooting low yields in pyrazolothiazole synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. One-pot synthesis of pyrazolo[4,3-d]thiazole derivatives containing α-aminophosphonate as potential Mur A inhibitors against MDR pathogens with radiosterilization and molecular modeling simulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Pyrazolothiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyrazolothiazoles.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of pyrazolothiazoles, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in pyrazolothiazole synthesis can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.
Potential Causes and Solutions:
-
Purity of Starting Materials:
-
Problem: Impurities in the starting materials, such as the pyrazole precursor or the thiazole ring component (e.g., α-haloketone or thiourea derivative), can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials by checking their melting point, NMR, or other relevant analytical data. If necessary, purify the starting materials by recrystallization or chromatography before use.
-
-
Reaction Conditions:
-
Problem: The reaction temperature, time, solvent, and catalyst may not be optimal for the specific substrates being used.
-
Solution: A systematic optimization of reaction conditions is recommended. This can involve screening different solvents, adjusting the temperature, and varying the reaction time. For instance, in some multi-component reactions leading to pyrazolothiazole derivatives, a shift from refluxing in ethanolic piperidine to fusion conditions can drastically change the product outcome and yield.[1]
-
-
Reagent Stoichiometry:
-
Problem: An incorrect ratio of reactants can lead to the formation of side products or leave starting materials unreacted.
-
Solution: Carefully check the stoichiometry of your reactants. In some cases, using a slight excess of one reagent (e.g., the more volatile one) might be beneficial.
-
-
Moisture and Air Sensitivity:
-
Problem: Some reagents or intermediates may be sensitive to moisture or air, leading to decomposition or unwanted side reactions.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use dry solvents. Anhydrous potassium carbonate is often used in reactions to scavenge any moisture.[2]
-
A general workflow for troubleshooting low yield is presented below:
Issue 2: Product Purification Challenges
Question: I have obtained a crude product, but I am facing difficulties in purifying it. What are the common purification challenges and how can I address them?
Answer: Purification of pyrazolothiazoles can be challenging due to the presence of unreacted starting materials, side products, or regioisomers that have similar physical properties to the desired product.
Common Purification Issues and Solutions:
-
Presence of Hard-to-Remove Impurities:
-
Problem: Some impurities may co-crystallize with the product or have similar solubility profiles, making purification by recrystallization difficult.
-
Solution:
-
Recrystallization: Experiment with different solvent systems. A mixture of a good solvent and a poor solvent can sometimes be effective. Slow cooling is crucial for the formation of pure crystals.[3]
-
Column Chromatography: If recrystallization fails, column chromatography is a powerful alternative. A systematic approach to selecting the eluent system (e.g., starting with a non-polar solvent and gradually increasing the polarity) is recommended. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system beforehand.
-
Trituration: Washing the crude solid with a solvent in which the desired product is insoluble, but the impurities are soluble, can be a simple and effective purification step.[2]
-
-
-
Separation of Regioisomers:
-
Problem: The synthesis of pyrazoles, a key component of pyrazolothiazoles, can often lead to the formation of regioisomers, which can be very difficult to separate.
-
Solution:
-
Chromatography: Careful column chromatography with a shallow solvent gradient is often the only way to separate regioisomers.
-
Reaction Optimization: To avoid the formation of regioisomers in the first place, consider modifying the synthetic route. For example, the choice of solvent can significantly influence the regioselectivity of pyrazole formation.
-
-
Issue 3: Unexpected Side Reactions
Question: I have identified unexpected side products in my reaction mixture. What are some common side reactions in pyrazolothiazole synthesis?
Answer: Side reactions are common in heterocyclic synthesis. In the context of pyrazolothiazoles, particularly when using methods like the Hantzsch thiazole synthesis, several side reactions can occur.
Common Side Reactions:
-
Formation of Intermediates: The Hantzsch synthesis involves the formation of an intermediate from the reaction of the α-haloketone and the thioamide. Under certain conditions, this intermediate may be stable and isolated instead of the final cyclized product.
-
Alternative Cyclization Pathways: Depending on the substrates and reaction conditions, alternative cyclization pathways may become competitive, leading to the formation of isomeric products or other heterocyclic systems.
-
Decomposition of Reagents: Some reagents, especially under harsh reaction conditions (e.g., high temperatures), may decompose, leading to a complex mixture of byproducts.
To minimize side reactions, it is important to carefully control the reaction conditions and monitor the reaction progress by TLC.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the thiazole ring in pyrazolothiazoles?
A1: The Hantzsch thiazole synthesis is one of the most widely used methods. This typically involves the reaction of an α-haloketone with a compound containing a thioamide moiety.[4][5] Multi-component reactions are also gaining popularity for their efficiency.
Q2: How can I improve the regioselectivity of my pyrazole synthesis step?
A2: The formation of regioisomers is a common challenge in pyrazole synthesis. To improve regioselectivity, you can:
-
Modify the solvent: The choice of solvent can have a significant impact on the regiochemical outcome.
-
Use sterically or electronically biased substrates: Introducing bulky groups or strong electron-withdrawing/donating groups on one of the reactants can direct the cyclization to favor one regioisomer.
-
Control the reaction temperature: In some cases, lower temperatures can improve regioselectivity.
Q3: What are the best practices for purifying pyrazolothiazoles?
A3: A combination of techniques is often necessary for obtaining high-purity pyrazolothiazoles. A general approach is:
-
Trituration: Wash the crude product with a suitable solvent to remove highly soluble impurities.[2]
-
Recrystallization: This is an effective method for purifying solid products. Experiment with different solvents to find the optimal conditions.[3]
-
Column Chromatography: If recrystallization is not effective or if you need to separate isomers, column chromatography is the method of choice.
Q4: How important is monitoring the reaction progress?
A4: Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) is crucial.[1][2] It allows you to:
-
Determine when the reaction is complete.
-
Identify the formation of any side products.
-
Optimize the reaction time to maximize the yield of the desired product and minimize the formation of byproducts.
Data Presentation
Table 1: Effect of Reaction Conditions on Yield in a Multi-Component Synthesis of a Pyrazolothiazole Derivative.
| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | Piperidine | Reflux | 6 | 73 |
| 2 | - | - | Fusion (140-150) | 0.5 | 82 |
| 3 | Acetone | K₂CO₃ | Reflux | 5 | - |
| 4 | Acetic Acid | - | Reflux | 8 | - |
Data inferred from a representative synthesis.[1][2] The specific yields are highly dependent on the substrates.
Experimental Protocols
General Procedure for the Synthesis of a Pyrazolothiazole-Substituted Pyridine Derivative
This protocol is a representative example of a multi-component reaction to synthesize a complex pyrazolothiazole derivative.
-
Step 1: Synthesis of the Acetyl-Thiazole Intermediate
-
A mixture of a pyrazolecarbothioamide (1 mmol) and 3-chloropentane-2,4-dione (1 mmol) in ethanol (20 mL) is refluxed for 2-3 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the acetyl-thiazole intermediate.
-
-
Step 2: Synthesis of the Final Pyrazolothiazole-Pyridine Product
-
To a solution of the acetyl-thiazole intermediate (1 mmol) in ethanol (30 mL), an appropriate aldehyde (1 mmol), malononitrile (1 mmol), and a catalyst such as piperidine or ammonium acetate are added.
-
The reaction mixture is refluxed for 4-6 hours, with progress monitored by TLC.[1]
-
Upon completion, the solvent is removed under reduced pressure. The resulting solid is triturated with a suitable solvent (e.g., methanol), filtered, washed, and recrystallized from an appropriate solvent (e.g., ethanol) to yield the pure product.[2]
-
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and purification of pyrazolothiazoles.
References
- 1. mdpi.com [mdpi.com]
- 2. Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1H-Pyrazolo[4,3-d]thiazole Analogues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 1H-Pyrazolo[4,3-d]thiazole analogues.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound analogues.
Issue 1: Low or No Recovery of Compound from Silica Gel Column Chromatography
-
Question: I am trying to purify my this compound analogue using silica gel column chromatography, but I am getting very low or no recovery of my product. What could be the problem?
-
Answer: This is a common issue with nitrogen-containing heterocyclic compounds like pyrazolo[4,3-d]thiazoles. The basic nitrogen atoms in your compound can strongly interact with the acidic silanol groups on the surface of the silica gel, leading to irreversible adsorption or decomposition.[1]
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before packing your column, you can deactivate the silica gel to reduce its acidity. This can be done by preparing a slurry of the silica gel in your chosen eluent and adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v) or ammonia in methanol.[2] This will cap the acidic silanol groups and minimize their interaction with your compound.
-
Use an Alternative Stationary Phase: If deactivation of silica gel is not effective, consider using a less acidic stationary phase. Alumina (neutral or basic) can be a good alternative for the purification of basic compounds.[1] For very polar compounds, reversed-phase silica (C18) might also be a suitable option.[2]
-
Check Compound Stability: It is possible that your compound is degrading on the silica gel. To check for this, you can perform a simple test by spotting your crude product on a TLC plate, letting it sit for a few hours, and then eluting it to see if any new spots appear.[1]
-
Issue 2: Poor Separation of Compound from Impurities During Column Chromatography
-
Question: I am able to recover my compound from the column, but it is still contaminated with impurities. How can I improve the separation?
-
Answer: Achieving good separation requires optimizing the mobile phase and column packing.
Troubleshooting Steps:
-
Optimize the Solvent System: A good solvent system for flash chromatography should give your desired compound an Rf value of around 0.2-0.4 on a TLC plate. Experiment with different solvent mixtures of varying polarities. Common solvent systems for pyrazole derivatives include hexane/ethyl acetate, dichloromethane/methanol, and chloroform/methanol.[3]
-
Use a Gradient Elution: Instead of using a single solvent system (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can often provide better separation of compounds with similar polarities.
-
Proper Column Packing: Ensure your column is packed uniformly to avoid channeling, which can lead to poor separation.[4] Both dry packing and slurry packing methods can be effective if done carefully.
-
Sample Loading: Load your sample onto the column in a narrow band. Dissolve the crude product in a minimal amount of the initial mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel before loading (dry loading).[5]
-
Issue 3: Oiling Out During Recrystallization
-
Question: I am trying to recrystallize my this compound analogue, but it is "oiling out" instead of forming crystals. What should I do?
-
Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the boiling point of the solvent is higher than the melting point of the solute.
Troubleshooting Steps:
-
Use a Different Solvent or Solvent Pair: The choice of solvent is crucial for successful recrystallization. For polar molecules containing nitrogen, a mixed solvent system like ethanol/water or methanol/water can be effective.[6] Dissolve your compound in the "good" solvent (e.g., ethanol) at an elevated temperature and then slowly add the "bad" solvent (e.g., water) until the solution becomes slightly cloudy. Then, allow it to cool slowly.
-
Slower Cooling: Rapid cooling can promote oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the liquid can create nucleation sites and induce crystallization.
-
Seed Crystals: If you have a small amount of pure crystalline material, adding a seed crystal to the cooled, saturated solution can initiate crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound analogues?
A1: The most common purification techniques are:
-
Recrystallization: This is a simple and effective method for obtaining highly pure crystalline solids. Common solvents include ethanol, methanol, and dioxane.[6][7] Mixed solvent systems are also frequently used.[6]
-
Silica Gel Column Chromatography: This is a widely used technique for separating compounds based on their polarity. However, for basic compounds like pyrazolo[4,3-d]thiazoles, modifications such as deactivating the silica gel may be necessary.[2]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers high resolution and is particularly useful for purifying complex mixtures or final compounds to a high degree of purity.[8] Both normal-phase and reversed-phase HPLC can be employed.
Q2: What are some common impurities I might encounter?
A2: Common impurities can include:
-
Starting materials: Unreacted starting materials from the synthesis.
-
Reagents: Excess reagents or by-products from the reaction.
-
Side products: Isomers or other unintended products formed during the reaction.
-
Degradation products: Compounds formed by the decomposition of the desired product, especially if it is unstable to the reaction or purification conditions.[9]
Q3: How do I choose the right solvent for recrystallization?
A3: A good recrystallization solvent should meet the following criteria:[6]
-
The compound should be highly soluble at high temperatures and poorly soluble at low temperatures.
-
The impurities should either be very soluble or insoluble in the solvent at all temperatures.
-
The solvent should not react with the compound.
-
The solvent should have a relatively low boiling point for easy removal after crystallization.
A common approach is to test the solubility of your compound in a range of solvents of different polarities. For polar, nitrogen-containing compounds, alcohols, water, or mixtures thereof are often good starting points.[6]
Q4: When should I use preparative HPLC instead of column chromatography?
A4: Preparative HPLC is generally preferred in the following situations:
-
High Purity Required: When a very high degree of purity is needed, for example, for final compounds in drug development.[8]
-
Difficult Separations: For separating complex mixtures of closely related compounds that are difficult to resolve by column chromatography.
-
Small Scale: For purifying small amounts of material (micrograms to milligrams).
-
Automation: Modern preparative HPLC systems are often automated, allowing for high-throughput purification.[8]
Quantitative Data Summary
The following table provides illustrative data on the purification of a hypothetical this compound analogue using different techniques. Note: This data is for demonstration purposes and actual results may vary.
| Purification Technique | Starting Purity (Crude) | Final Purity | Yield (%) | Typical Solvent System |
| Recrystallization | 85% | >98% | 60-80% | Ethanol/Water |
| Column Chromatography (Deactivated Silica) | 85% | 90-95% | 50-70% | Hexane/Ethyl Acetate (gradient) |
| Preparative HPLC (Reversed-Phase) | 85% | >99% | 40-60% | Acetonitrile/Water with 0.1% TFA |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
-
Place the crude this compound analogue in an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol to dissolve the solid completely.
-
While the solution is still hot, add water dropwise until the solution becomes slightly turbid.
-
If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography on Deactivated Silica Gel
-
Prepare the Deactivated Silica: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane/ethyl acetate). Add triethylamine (0.5% v/v of the total solvent volume) to the slurry and stir for 15 minutes.
-
Pack the Column: Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing.
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elute the Column: Start eluting with the low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Preparative Reversed-Phase HPLC
-
Method Development: Develop an analytical method first on a C18 column to determine the optimal mobile phase conditions (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid) for separating your compound from impurities.
-
Sample Preparation: Dissolve the crude sample in a suitable solvent, such as methanol or acetonitrile, and filter it to remove any particulate matter.
-
Scale-Up: Scale up the analytical method to a preparative C18 column, adjusting the flow rate and injection volume according to the column dimensions.
-
Purification: Inject the sample and run the preparative HPLC method.
-
Fraction Collection: Collect the fractions corresponding to the peak of your desired compound.
-
Solvent Removal: Remove the mobile phase from the collected fractions, often by lyophilization (freeze-drying) if the compound is not volatile, to obtain the pure product.
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound analogues.
Caption: Troubleshooting decision tree for low recovery during silica gel column chromatography.
References
- 1. Chromatography [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. chromtech.com [chromtech.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. lcms.cz [lcms.cz]
- 9. US2982771A - Purification of heterocyclic organic nitrogen compounds - Google Patents [patents.google.com]
Technical Support Center: 1H-Pyrazolo[4,3-d]thiazole Biological Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 1H-Pyrazolo[4,3-d]thiazole compounds in biological assays. The information is tailored for researchers, scientists, and drug development professionals.
I. Troubleshooting Guides & FAQs
This section addresses common issues encountered during in vitro kinase assays and cell-based cytotoxicity assays involving this compound derivatives.
A. In Vitro Kinase Assays
Question 1: Why am I seeing high background signal in my kinase assay?
Answer: High background signal in kinase assays can obscure the true signal from your inhibitor and lead to inaccurate results. Several factors can contribute to this issue:
-
ATP Concentration: Using an ATP concentration significantly above the Km of the kinase can lead to high background phosphorylation.[1] It is recommended to use an ATP concentration at or near the Km for the specific kinase being tested.
-
Enzyme Autophosphorylation: Some kinases can autophosphorylate, which contributes to the background signal.[1] This is particularly problematic in assays that measure ATP consumption, such as luciferase-based assays.[1] Consider using a kinase assay format that allows for the distinction between substrate phosphorylation and autophosphorylation, such as those involving radioactive ATP ([γ-³²P]-ATP) and subsequent gel separation.
-
Contaminated Reagents: Contamination of buffers or enzyme preparations with ATP or other kinases can lead to a high background. Ensure all reagents are of high purity and prepared with nuclease-free water.
-
Non-Specific Binding: The this compound compound or other assay components may bind non-specifically to the plate or detection reagents. Using plates with low-binding surfaces and including appropriate controls can help mitigate this.
Question 2: My kinase assay results show poor reproducibility and high variability between wells. What could be the cause?
Answer: Poor reproducibility is a common challenge in high-throughput screening and can be caused by several factors:
-
Inconsistent Pipetting: Inaccurate or inconsistent pipetting of small volumes of inhibitor, enzyme, or substrate can lead to significant well-to-well variability. Ensure pipettes are properly calibrated and use reverse pipetting for viscous solutions.
-
Temperature Gradients: Inconsistent temperature across the assay plate can affect enzyme kinetics and lead to variability.[2] Ensure the plate is incubated at a uniform temperature and allow all reagents to equilibrate to the reaction temperature before starting the assay.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, leading to the "edge effect".[2] To minimize this, avoid using the outer wells for experimental samples and instead fill them with buffer or media.[2]
-
Inadequate Mixing: Insufficient mixing of reagents in the wells can result in heterogeneous reaction rates. Ensure thorough but gentle mixing after each reagent addition.
Question 3: I am not observing any inhibition, or the IC50 value for my this compound inhibitor is much higher than expected. What should I check?
Answer: A lack of inhibition or a weaker than expected effect can be due to several experimental factors:
-
Incorrect ATP Concentration: The inhibitory potency of ATP-competitive inhibitors, such as many this compound derivatives, is dependent on the ATP concentration in the assay. A high ATP concentration will require a higher concentration of the inhibitor to achieve the same level of inhibition.[1]
-
Enzyme Concentration: Using too high a concentration of the kinase can lead to rapid substrate consumption, making it difficult to detect inhibition. Optimize the enzyme concentration to ensure the reaction remains in the linear range for the duration of the assay.
-
Inhibitor Solubility: this compound compounds can have limited aqueous solubility. If the compound precipitates in the assay buffer, its effective concentration will be lower than intended. Check the solubility of your compound in the assay buffer and consider using a co-solvent like DMSO, ensuring the final concentration does not inhibit the enzyme.
-
Inactive Compound: Ensure the integrity and purity of your this compound compound. Degradation or impurities can lead to a loss of activity.
B. MTT and Other Cell-Based Cytotoxicity Assays
Question 1: The absorbance readings in my MTT assay are very low, even in the control (untreated) wells. What is the problem?
Answer: Low absorbance readings in an MTT assay suggest a low level of formazan production, which can be due to several reasons:
-
Low Cell Number: The number of viable cells may be too low to produce a detectable signal. It is crucial to optimize the initial cell seeding density for each cell line to ensure the cells are in their logarithmic growth phase at the time of the assay.
-
Low Metabolic Activity: Some cell lines have inherently low metabolic activity, leading to reduced MTT reduction. Consider increasing the incubation time with the MTT reagent to allow for more formazan production.[3][4]
-
Incorrect Wavelength: Ensure the absorbance is read at the correct wavelength for formazan, which is typically between 550 and 600 nm.[3] A reference wavelength of 650 nm or higher should also be used to subtract background absorbance.[3]
-
Incomplete Solubilization of Formazan Crystals: The purple formazan crystals must be fully dissolved before reading the absorbance. Ensure the solubilization solution (e.g., DMSO, isopropanol) is added in a sufficient volume and that the plate is shaken adequately to dissolve all crystals.[2]
Question 2: I am observing high background absorbance in the wells without cells (blank wells) in my MTT assay. What is the cause?
Answer: High background in blank wells can be due to:
-
Contamination: Bacterial or yeast contamination in the culture medium or reagents can reduce the MTT reagent and produce a colored product.[3] Always use sterile techniques and check for contamination before the assay.
-
Phenol Red Interference: Phenol red in the culture medium can interfere with absorbance readings. It is recommended to use phenol red-free medium for the MTT assay or to subtract the background from a blank well containing medium and the test compound.
-
Compound Interference: The this compound compound itself might absorb light at the same wavelength as formazan or directly reduce the MTT reagent. Run a control with the compound in cell-free medium to check for this interference.
Question 3: The results of my cytotoxicity assay are not consistent between experiments. How can I improve reproducibility?
Answer: In addition to the general points on pipetting and temperature control mentioned for kinase assays, consider the following for cell-based assays:
-
Cell Passage Number: The characteristics of cell lines can change with high passage numbers.[2][5] Use cells within a consistent and low passage number range for all experiments.
-
Cell Seeding Uniformity: Uneven cell seeding across the plate will lead to variability. Ensure cells are well-mixed before plating and that the seeding technique is consistent.
-
Time of Compound Addition: Add the this compound compound at the same time point after cell seeding in all experiments to ensure cells are in a similar growth phase.
-
Mycoplasma Contamination: Mycoplasma contamination can affect cell health and metabolism, leading to unreliable results. Regularly test your cell cultures for mycoplasma.[2][5]
II. Quantitative Data Summary
The following table summarizes the inhibitory activities of representative pyrazolothiazole derivatives against various kinases and cancer cell lines.
| Compound ID | Target Kinase | IC50 (nM) | Target Cell Line | GI50 (µM) | Reference |
| Compound A | CDK2/cyclin A | 15 | A549 (Lung) | 0.8 | Fictional |
| Compound B | TBK1 | 5 | HCT116 (Colon) | 1.2 | Fictional |
| Compound C | VEGFR-2 | 25 | MCF-7 (Breast) | 2.5 | Fictional |
| Compound D | BRAF(V600E) | 10 | U87-MG (Glioblastoma) | 0.5 | Fictional |
| GSK8612 | TBK1 | - | - | - | [6] |
| BAY-985 | TBK1 | 2 | SK-MEL-2 | - | [6] |
Note: Data for Compounds A, B, C, and D are representative and fictional, included for illustrative purposes. Data for GSK8612 and BAY-985 are from published literature.
III. Experimental Protocols
A. Protocol for In Vitro TBK1 Kinase Assay
This protocol is adapted from a commercial kinase assay kit and is intended as a general guideline.[6]
Materials:
-
Recombinant TBK1 enzyme
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)[7]
-
Substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
This compound inhibitor (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Reagent Preparation:
-
Prepare a master mix of Kinase Assay Buffer, ATP (at 2x the final desired concentration, near Km), and substrate.
-
Prepare serial dilutions of the this compound inhibitor in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Dilute the TBK1 enzyme to the desired concentration in Kinase Assay Buffer.
-
-
Assay Reaction:
-
Add 2.5 µL of the inhibitor dilution or vehicle control (DMSO in buffer) to the wells of the microplate.[6]
-
Add 5 µL of the enzyme solution to each well.
-
Initiate the reaction by adding 2.5 µL of the ATP/substrate master mix to each well.[6]
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Signal Detection (using ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the normalized data against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
B. Protocol for MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability.[3][4]
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
This compound inhibitor (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound inhibitor in complete medium. The final DMSO concentration should be below 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader, with a reference wavelength of 650 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the inhibitor concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
IV. Signaling Pathways and Experimental Workflows
A. Signaling Pathway Diagrams
Caption: Signaling pathway for CDK4/6 inhibition by this compound.
B. Experimental Workflow Diagrams
Caption: General workflow for an in vitro kinase assay.
Caption: Workflow for a typical MTT cytotoxicity assay.
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. atcc.org [atcc.org]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. promega.com [promega.com]
Technical Support Center: Overcoming In Vitro Solubility Challenges of 1H-Pyrazolo[4,3-d]thiazole Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered with 1H-Pyrazolo[4,3-d]thiazole compounds during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound compound precipitates when I dilute my DMSO stock solution into aqueous media for my cell-based assay. What is happening?
A1: This is a common issue for compounds with low aqueous solubility. While many organic compounds dissolve readily in 100% DMSO, this high concentration of organic solvent is often not tolerated by cells.[1] When the DMSO stock is diluted into your aqueous cell culture medium, the solvent environment changes dramatically. The much lower concentration of DMSO in the final solution may not be sufficient to keep your hydrophobic compound dissolved, leading to precipitation.[2] It's crucial to ensure the final DMSO concentration is non-toxic to your specific cell line, typically below 0.5%, although some cell lines can tolerate up to 1%.[1]
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: The maximum tolerated DMSO concentration is cell-line dependent. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, and some are tolerant up to 1%.[1] However, primary cells are often more sensitive.[1] It is best practice to perform a dose-response experiment to determine the highest concentration of DMSO that does not affect the viability or behavior of your specific cells in your assay.
Q3: Can I use co-solvents other than DMSO to improve the solubility of my compound?
A3: Yes, other co-solvents can be used. Common co-solvents include ethanol, polyethylene glycol 400 (PEG400), and N-methyl-2-pyrrolidone (NMP). However, like DMSO, these can also be toxic to cells at higher concentrations. It is essential to determine the tolerance of your cell line for any co-solvent used. In some cases, a combination of co-solvents can be effective. For animal studies, co-solvents like glycerol, Tween 80, and sodium carboxymethylcellulose (CMC-Na) are often used.[3]
Q4: How can cyclodextrins help with the solubility of my this compound compound?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble "guest" molecules, like many this compound compounds, forming an "inclusion complex."[4] This complex has improved aqueous solubility and can increase the bioavailability of the compound in your in vitro system.[4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.
Q5: What is the difference between kinetic and thermodynamic solubility?
A5: Kinetic solubility is the concentration of a compound that dissolves in a solvent under specific, non-equilibrium conditions, often measured after a short incubation time. It's a high-throughput screening method where a DMSO stock solution is diluted into an aqueous buffer.[5][6] Thermodynamic solubility, on the other hand, is the concentration of a compound in a saturated solution at equilibrium. This is typically measured using the shake-flask method with a longer incubation time (24 hours or more) and is considered the "true" solubility.[5][6]
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Media
Symptoms:
-
Visible precipitate (cloudiness, particles, or film) in the cell culture well after adding the compound.
-
Inconsistent or non-reproducible assay results.
Possible Causes:
-
The aqueous solubility of the compound is exceeded upon dilution of the DMSO stock.
-
The final DMSO concentration is too low to maintain solubility.
-
Interaction of the compound with components in the cell culture media (e.g., salts, proteins in serum).[7][8][9]
Solutions:
-
Optimize DMSO Concentration:
-
Determine the maximum tolerable DMSO concentration for your cell line (e.g., via a viability assay).
-
Prepare a more concentrated DMSO stock solution of your compound so that a smaller volume is needed for dilution, keeping the final DMSO concentration as high as safely possible.[2]
-
-
Modify the Dilution Procedure:
-
Perform serial dilutions of your compound in DMSO first, before the final dilution into the aqueous medium.[2]
-
Add the DMSO stock solution dropwise to the cell culture medium while gently vortexing or mixing to avoid localized high concentrations that can trigger precipitation.[10]
-
Consider pre-conditioning the media with the final DMSO concentration before adding the compound stock.[2]
-
-
Use a Co-solvent System:
-
Experiment with other biologically tolerated co-solvents in addition to or as a replacement for DMSO. Always perform a vehicle control to assess the effect of the co-solvent on the cells.
-
-
Employ Cyclodextrins:
-
Prepare an inclusion complex of your compound with a cyclodextrin like HP-β-CD to enhance its aqueous solubility. (See Experimental Protocols section).
-
-
Adjust the pH (for ionizable compounds):
-
If your this compound derivative has acidic or basic functional groups, adjusting the pH of the buffer (if compatible with your assay) can increase solubility.
-
Issue 2: Inconsistent or Lower-Than-Expected Compound Potency
Symptoms:
-
High variability between replicate wells.
-
Lower than expected biological activity based on previous data or literature.
Possible Causes:
-
Partial precipitation of the compound, leading to a lower effective concentration in solution.
-
Adsorption of the compound to plasticware.
-
Degradation of the compound in the aqueous medium.
Solutions:
-
Confirm Solubility:
-
Visually inspect for any precipitate under a microscope.
-
Perform a solubility test in the final assay buffer to determine the maximum soluble concentration. (See Experimental Protocols section).
-
-
Use Low-Binding Plates:
-
For highly lipophilic compounds, consider using low-protein-binding microplates to minimize adsorption.
-
-
Assess Compound Stability:
-
Incubate the compound in the assay medium for the duration of the experiment and then analyze for degradation (e.g., by HPLC).
-
-
Incorporate Serum (if applicable and compatible):
-
For some compounds, the presence of serum proteins like albumin can help to keep them in solution.[2]
-
Quantitative Data Presentation
Disclaimer: The following tables provide illustrative solubility data for heterocyclic compounds. Actual solubility for specific this compound derivatives should be determined experimentally.
Table 1: Illustrative Aqueous Solubility of a Pyrazolo-Thiazole Analog.
| Parameter | Value | Method |
| Kinetic Solubility in PBS (pH 7.4) | 5 µM | Nephelometry |
| Thermodynamic Solubility in Water | 2 µM | Shake-Flask |
Table 2: Effect of Co-solvents and Cyclodextrin on the Apparent Solubility of a Pyrazolo-Thiazole Analog in PBS (pH 7.4).
| Formulation | Apparent Solubility (µM) | Fold Increase |
| 1% DMSO | 8 | 1.6 |
| 5% PEG400 | 15 | 3 |
| 10 mM HP-β-CD | 50 | 10 |
Experimental Protocols
Protocol 1: Shake-Flask Method for Determining Thermodynamic Aqueous Solubility
This protocol is adapted from standard methods for determining the equilibrium solubility of a compound.[11][12]
Materials:
-
This compound compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of the solid compound to a glass vial (e.g., 1-2 mg to 1 mL of PBS). The goal is to have undissolved solid remaining at the end of the experiment.
-
Tightly cap the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
After incubation, let the vials stand to allow the excess solid to settle.
-
Carefully remove an aliquot of the supernatant without disturbing the solid.
-
Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any remaining suspended particles.
-
Analyze the concentration of the compound in the clear supernatant using a validated HPLC or UV-Vis method with a standard curve.
-
The determined concentration is the thermodynamic solubility.
Protocol 2: Preparation of a this compound-HP-β-Cyclodextrin Inclusion Complex (Co-solvent Lyophilization Method)
This protocol is a modified version of methods used for preparing cyclodextrin inclusion complexes.[4][13][14][15]
Materials:
-
This compound compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Acetonitrile
-
Tert-butyl alcohol
-
Deionized water
-
Vortex mixer
-
Stir plate and stir bar
-
Lyophilizer (freeze-dryer)
Procedure:
-
Determine the desired molar ratio of compound to HP-β-CD (e.g., 1:1, 1:2, or 1:5).
-
In one vial, dissolve the required amount of HP-β-CD in deionized water.
-
In a separate vial, dissolve the this compound compound in a minimal amount of a co-solvent mixture (e.g., acetonitrile and tert-butyl alcohol). Vortex until fully dissolved.
-
While stirring the HP-β-CD solution, add the compound solution dropwise.
-
Continue stirring the mixture for 24 hours at room temperature.
-
Freeze the resulting solution (e.g., at -80°C).
-
Lyophilize the frozen solution until a dry powder is obtained. This powder is the inclusion complex.
-
The powder can then be reconstituted in aqueous media for in vitro assays.
Visualizations
Logical Workflow for Troubleshooting Compound Precipitation
A troubleshooting workflow for addressing compound precipitation.
Signaling Pathway: Inhibition of Cyclin-Dependent Kinases (CDKs)
This compound derivatives have been identified as potential inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 8. Cell Culture Academy [procellsystem.com]
- 9. cellculturedish.com [cellculturedish.com]
- 10. lifetein.com [lifetein.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. bioassaysys.com [bioassaysys.com]
- 13. scielo.br [scielo.br]
- 14. oatext.com [oatext.com]
- 15. Preparation and Solid-State Characterization of Inclusion Complexes Formed Between Miconazole and Methyl-β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst selection for efficient 1H-Pyrazolo[4,3-d]thiazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-Pyrazolo[4,3-d]thiazoles.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 1H-Pyrazolo[4,3-d]thiazoles?
A1: The synthesis of the 1H-Pyrazolo[4,3-d]thiazole core often begins with the construction of a pyrazole ring, followed by the annulation of the thiazole ring. Common starting materials include acetyl thiophene and phenyl hydrazine, which are condensed to form a hydrazone intermediate. This intermediate is then cyclized to create a pyrazole-4-carbaldehyde.[1] This pyrazole derivative serves as a key building block for the subsequent thiazole ring formation.
Q2: What are the established synthetic routes for obtaining the pyrazole-thiazole scaffold?
A2: Several synthetic strategies exist for the preparation of pyrazole-thiazole hybrids. A prevalent method involves a multi-step synthesis that starts with the formation of a pyrazole-4-carbaldehyde. This intermediate can then be reacted with thiosemicarbazides and α-haloketones in a one-pot reaction to yield the desired 2,4-disubstituted thiazolyl pyrazole derivatives.[2] Another approach involves the reaction of 5-dimethylaminomethylene-3-methylthiazolidine-4-thiones with hydrazine derivatives.[3]
Q3: Are there any one-pot synthesis methods available to improve efficiency?
A3: Yes, one-pot synthesis methods have been developed to streamline the process. For instance, 2,4-disubstituted thiazolyl pyrazole derivatives can be synthesized in a single pot by reacting pyrazole 4-carbaldehydes, thiosemicarbazides, and α-haloketones.[2] This approach simplifies the procedure, reduces waste, and can improve overall yield compared to multi-step syntheses.
Troubleshooting Guide
Issue 1: Low Reaction Yield
Q: My synthesis of this compound is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors, including suboptimal catalyst choice, inappropriate reaction conditions, or inefficient purification methods. Below are some troubleshooting steps:
-
Catalyst Selection: The choice of catalyst is critical. For the initial cyclization to form the pyrazole ring, strong acids like concentrated H₂SO₄ followed by a dehydrating agent like phosphoryl chloride (POCl₃) in DMF are commonly used.[1][2] For subsequent steps, such as the Kabachnik–Fields reaction to introduce α-aminophosphonate moieties, a catalyst like lithium perchlorate (LiClO₄) has been shown to give good yields.[4] If you are using a solid base catalyst, ensure it is freshly prepared and used in the optimal ratio.[5]
-
Reaction Conditions:
-
Solvent: The choice of solvent can significantly impact the reaction rate and yield. Ethanol is a common solvent for refluxing the reaction mixture.[2][5] Anhydrous DMF is often used in the Vilsmeier-Haack reaction to form the pyrazole-4-carbaldehyde.[2]
-
Temperature: Ensure the reaction is carried out at the optimal temperature. Many syntheses require refluxing in ethanol.[2][5] The formation of the pyrazole-4-carbaldehyde intermediate may require heating at 65–70 °C.[2]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[5]
-
-
Alternative Methods: Consider alternative synthetic methods that have reported higher yields. For example, comparing a conventional reflux method with a grinding method at room temperature may reveal a more efficient route for your specific substrates.[2]
Issue 2: Formation of Side Products and Purification Challenges
Q: I am observing significant side product formation, making the purification of my target this compound difficult. What can I do?
A: The formation of side products is a common challenge. Here are some strategies to minimize them and improve purification:
-
Control of Reaction Conditions:
-
Temperature Control: Carefully control the reaction temperature. For instance, in the Vilsmeier-Haack reaction for the synthesis of pyrazole-4-carbaldehydes, the dropwise addition of POCl₃ should be done at 0 °C to avoid unwanted side reactions.[2]
-
Stoichiometry: Ensure the correct stoichiometry of reactants. An excess of one reactant can lead to the formation of undesired byproducts.
-
-
Purification Techniques: Recrystallization from a suitable solvent, such as ethanol, is a common and effective method for purifying the final product.[1] Column chromatography may be necessary for complex mixtures.
-
Reaction Selectivity: If the reaction is not regioselective, you may need to explore alternative catalysts or protecting group strategies to direct the reaction towards the desired product. Density functional theory (DFT) studies can sometimes help in understanding and predicting the regioselectivity of a reaction.[6]
Catalyst and Reaction Condition Comparison
| Catalyst | Reactants | Solvent | Temperature | Reaction Time | Yield | Reference |
| Conc. H₂SO₄, POCl₃ | Acetyl thiophene, Phenyl hydrazine | DMF | 0 °C to 65-70 °C | 3 hours | Not specified | [1][2] |
| Solid Base Catalyst | Nitro pyrazole carbaldehyde, Acetophenones | Ethanol | Reflux | TLC monitored | Not specified | [5] |
| None (Conventional) | Pyrazole 4-carbaldehydes, Thiosemicarbazides, α-haloketones | Ethanol | Reflux | Not specified | Good to moderate | [2] |
| None (Grinding) | Pyrazole 4-carbaldehydes, Thiosemicarbazides, α-haloketones | None | Room Temp. | Not specified | Good to moderate | [2] |
| LiClO₄ | Pyrazolo[4,3-d]thiazole derivative, Aldehyde, Diethylphosphite | Not specified | Not specified | Not specified | Good | [4] |
| Anhydrous AcONa | Pyridine analogy, NH₂OH·HCl | Acetic Acid | Reflux | 3 hours | Not specified | [7] |
Experimental Protocols
General Procedure for the Synthesis of 1-Phenyl-3-(substituted-phenyl)-1H-pyrazole-4-carbaldehydes:
-
To a well-stirred and cooled (0 °C) solution of anhydrous DMF (12 mL), add POCl₃ (6 mL) dropwise over 1 hour.[2]
-
After the complete addition of POCl₃, continue stirring the reaction mixture at 0 °C for an additional hour.[2]
-
To this mixture, add a solution of the appropriate hydrazone (1 mol) in anhydrous DMF (10 mL) dropwise over one hour.[2]
-
After complete addition, heat the reaction mixture at 65–70 °C for 2 hours.[2]
-
Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture onto crushed ice and neutralize with a sodium bicarbonate solution.
-
The solid product that precipitates is filtered, washed with water, and dried. Recrystallize from ethanol to obtain the pure product.
One-Pot Synthesis of 2,4-disubstituted thiazolyl pyrazole derivatives:
-
A mixture of pyrazole 4-carbaldehyde, thiosemicarbazide, and an α-haloketone is refluxed in ethanol.[2]
-
Alternatively, the same reaction mixture can be ground at room temperature.[2]
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the product is isolated and purified. The rate of reaction, yield, and purity are compared for both methods to determine the optimal procedure.[2]
Visualized Workflows
Caption: General synthetic workflow for this compound derivatives.
Caption: Troubleshooting logic for optimizing synthesis of pyrazolo-thiazoles.
References
- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. One-pot synthesis of pyrazolo[4,3-d]thiazole derivatives containing α-aminophosphonate as potential Mur A inhibitors against MDR pathogens with radiosterilization and molecular modeling simulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
By-product formation in pyrazolothiazole synthesis and mitigation strategies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during pyrazolothiazole synthesis. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing pyrazolothiazoles?
A1: The two most prevalent and versatile methods for synthesizing the pyrazolothiazole core are the Hantzsch thiazole synthesis and the Gewald aminothiophene synthesis.
-
Hantzsch Thiazole Synthesis: This is a classic method that involves the condensation of an α-haloketone with a pyrazole-derived thiourea or thioamide. It is a robust method for forming the thiazole ring.
-
Gewald Aminothiophene Synthesis: This multicomponent reaction combines a pyrazole-containing active methylene compound, an aldehyde or ketone, and elemental sulfur in the presence of a base to yield a 2-aminothiophene, which can be a precursor to or part of the final pyrazolothiazole structure.
Q2: What are the typical starting materials for these syntheses?
A2: The choice of starting materials depends on the desired substitution pattern of the final pyrazolothiazole.
| Synthetic Route | Pyrazole-Containing Reagent | Other Key Reagents |
| Hantzsch Synthesis | Pyrazole-thiosemicarbazide, Pyrazole-thioamide | α-Haloketones (e.g., phenacyl bromide) |
| Gewald Synthesis | Pyrazolylacetonitrile, Ethyl pyrazolylacetate | Aldehydes or Ketones, Elemental Sulfur, Base (e.g., morpholine, triethylamine) |
Troubleshooting Guides
Issue 1: Low Yield of the Desired Pyrazolothiazole Product
Q: My reaction is resulting in a low yield of the target pyrazolothiazole. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors, including incomplete reactions, degradation of starting materials or products, and the formation of side products. Here are some common causes and mitigation strategies:
-
Incomplete Reaction:
-
Mitigation: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are not fully consumed, consider increasing the reaction time or temperature. Ensure the reagents are of high purity and are added in the correct stoichiometric ratios.
-
-
Suboptimal Reaction Temperature:
-
Mitigation: The optimal temperature can vary significantly depending on the specific substrates. It is recommended to perform small-scale test reactions at different temperatures to find the ideal condition for your specific synthesis.
-
-
Poor Solubility of Reactants:
-
Mitigation: Ensure that your reactants are adequately dissolved in the chosen solvent. If solubility is an issue, consider using a different solvent or a co-solvent system. For instance, in some Hantzsch syntheses, using a mixture of ethanol and water can improve solubility and yield.[1]
-
-
Inappropriate Base or Catalyst:
-
Mitigation: The choice and amount of base or catalyst can be critical. For Gewald reactions, organic bases like morpholine or triethylamine are commonly used. For some Hantzsch syntheses, a catalyst may not be necessary, while in others, a mild acid or base catalyst can be beneficial. Experiment with different bases or catalysts and optimize their concentration. For example, using silica-supported tungstosilisic acid as a reusable catalyst has been shown to improve yields in some Hantzsch syntheses.[1]
-
Issue 2: Formation of By-products and Impurities
Q: I am observing significant by-product formation in my reaction, making purification difficult. What are the likely side reactions and how can I minimize them?
A: By-product formation is a common challenge in heterocyclic synthesis. Understanding the potential side reactions is key to mitigating them.
Common By-products and Mitigation Strategies:
-
Regioisomers in Hantzsch Synthesis:
-
Problem: The reaction of an unsymmetrical α-haloketone with a pyrazole-thiosemicarbazide can potentially lead to the formation of two different regioisomers. The reaction's regioselectivity can be influenced by the reaction conditions.
-
Mechanism: The initial nucleophilic attack can occur from either the sulfur or a nitrogen atom of the thiourea moiety, and the subsequent cyclization can lead to different isomers.
-
Mitigation:
-
Control of pH: Performing the Hantzsch synthesis under acidic conditions has been shown to alter the regioselectivity, sometimes favoring the formation of 2-imino-2,3-dihydrothiazoles over the typically expected 2-amino-thiazoles.[2] Careful control of the reaction pH can therefore be used to favor the desired isomer.
-
Choice of Starting Materials: Using symmetrical α-haloketones will avoid the issue of regioisomerism.
-
-
-
Dimerization of Starting Materials:
-
Problem: Under basic conditions, starting materials like pyrazole-thiosemicarbazides can potentially undergo self-condensation or dimerization, leading to unwanted high molecular weight impurities.
-
Mitigation:
-
Slow Addition of Base: Add the base slowly to the reaction mixture to avoid a high localized concentration that can promote side reactions.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes disfavor the dimerization pathway.
-
-
-
Oxidation of Dihydropyrazolothiazole Intermediates:
-
Problem: In some syntheses, a dihydropyrazolothiazole intermediate is formed, which can be susceptible to oxidation, leading to a mixture of the desired aromatic product and the partially saturated intermediate.
-
Mitigation:
-
Inert Atmosphere: If oxidation is suspected, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Controlled Aromatization Step: In cases where the aromatic pyrazolothiazole is the target, a separate, controlled oxidation step after the cyclization can provide a cleaner product than spontaneous, uncontrolled oxidation during the reaction. Common oxidizing agents for this purpose include manganese dioxide or ferric chloride.
-
-
Workflow for Troubleshooting By-product Formation
Caption: A logical workflow for identifying and mitigating by-product formation.
Experimental Protocols
General Protocol for Hantzsch Pyrazolothiazole Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask, dissolve the pyrazole-thiosemicarbazide (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Addition of α-Haloketone: To the solution, add the α-haloketone (1 equivalent).
-
Reaction: Stir the mixture at room temperature or heat under reflux. Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, filter the solid and wash it with a cold solvent. If no precipitate forms, concentrate the solution under reduced pressure and purify the residue.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to remove unreacted starting materials and by-products.
General Protocol for Gewald Synthesis of Pyrazolothiazole Precursors
This protocol describes the synthesis of a 2-aminothiophene intermediate which can be a part of the pyrazolothiazole system.
-
Reactant Mixture: In a round-bottom flask, combine the pyrazole-containing active methylene compound (1 equivalent), the aldehyde or ketone (1 equivalent), and elemental sulfur (1.1 equivalents) in a suitable solvent (e.g., ethanol or methanol).
-
Addition of Base: Add a catalytic amount of a base, such as morpholine or triethylamine (typically 0.1-0.2 equivalents).
-
Reaction: Heat the mixture to reflux and stir for the required time, monitoring the progress by TLC.
-
Work-up: After completion, cool the reaction mixture. The product may precipitate upon cooling. If so, filter the solid and wash it. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Reaction Scheme: Gewald Synthesis
Caption: General reaction scheme for the Gewald aminothiophene synthesis.
This technical support center provides a starting point for troubleshooting common issues in pyrazolothiazole synthesis. For more specific problems, consulting detailed literature for the particular pyrazolothiazole derivative of interest is highly recommended.
References
Technical Support Center: Scale-up Synthesis of 1H-Pyrazolo[4,3-d]thiazole for Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1H-Pyrazolo[4,3-d]thiazole derivatives for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the gram-scale synthesis of the this compound core?
A common and efficient route involves a two-step process starting with the synthesis of the key intermediate, 3-amino-4-cyanopyrazole, followed by a cyclization reaction to form the fused thiazole ring.
Q2: What are the critical parameters to control during the synthesis of 3-amino-4-cyanopyrazole?
The addition rate of hydrazine hydrate and the reaction temperature are crucial. A slow, controlled addition is necessary to manage the exothermic reaction. Maintaining the recommended temperature ensures optimal yield and purity.
Q3: What are the main challenges in the purification of the final this compound product at a larger scale?
On a larger scale, the product may precipitate with impurities. Traditional column chromatography can be inefficient. Recrystallization from a suitable solvent system is often the most effective method for obtaining high-purity material.
Q4: What are the expected yields for this synthetic sequence?
Yields for the synthesis of 3-amino-4-cyanopyrazole are typically in the range of 70-85%. The subsequent cyclization to the this compound core can proceed with yields of 60-75%, depending on the specific reagents and conditions used.
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of 3-amino-4-cyanopyrazole (Intermediate 1)
| Potential Cause | Recommended Solution |
| Incomplete reaction | Ensure the reaction is stirred for the recommended duration. Monitor reaction progress using Thin Layer Chromatography (TLC). |
| Loss of product during workup | Avoid excessive washing of the precipitate. Use chilled solvents for washing to minimize product loss. |
| Sub-optimal reaction temperature | Maintain the reaction temperature within the specified range. Use a controlled heating/cooling system for larger batches. |
| Impure starting materials | Use high-purity ethoxymethylene malononitrile and hydrazine hydrate. |
Problem 2: Formation of Impurities in the Hantzsch-type Cyclization
| Potential Cause | Recommended Solution |
| Side reactions of the aminopyrazole | Control the reaction temperature to minimize the formation of dimeric or polymeric byproducts. |
| Reaction with solvent | Use an inert solvent that does not react with the starting materials or intermediates under the reaction conditions. |
| Presence of water | Ensure all reactants and solvents are dry, as water can lead to hydrolysis of intermediates. |
| Regioselectivity issues | Under acidic conditions, mixtures of isomers can sometimes form. Careful control of pH and reaction conditions can favor the desired product.[1] |
Problem 3: Difficulty in Purifying the Final this compound Product
| Potential Cause | Recommended Solution |
| Oily product | Try triturating the crude product with a non-polar solvent like hexane or diethyl ether to induce solidification. |
| Co-precipitation of impurities | Perform a systematic recrystallization study with various solvent systems (e.g., ethanol/water, isopropanol, ethyl acetate/heptane) to find optimal conditions for purification. |
| Product instability on silica gel | If using column chromatography, consider using a less acidic stationary phase like neutral alumina. Minimize the time the compound spends on the column. |
| High boiling point of residual solvent | After filtration, dry the product under high vacuum at a slightly elevated temperature to remove residual high-boiling solvents. |
Experimental Protocols
Synthesis of 3-amino-4-cyanopyrazole (Intermediate 1)
This procedure is adapted from established methods for the synthesis of this key intermediate.[2][3]
Materials:
-
Ethoxymethylene malononitrile
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
In a reaction vessel equipped with a stirrer, dropping funnel, and thermometer, dissolve ethoxymethylene malononitrile in ethanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add hydrazine hydrate dropwise to the solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
A white precipitate will form. Cool the mixture in a refrigerator for at least 2 hours to ensure complete precipitation.
-
Filter the precipitate, wash with a small amount of cold ethanol, and dry under vacuum to yield 3-amino-4-cyanopyrazole.
| Parameter | Value |
| Molar Ratio (Ethoxymethylene malononitrile : Hydrazine hydrate) | 1 : 1.1 |
| Solvent | Ethanol |
| Reaction Temperature | 0-10 °C (addition), Room Temperature (stirring) |
| Reaction Time | 2-4 hours |
| Typical Yield | 70-85% |
Scale-up Synthesis of this compound-5-amine (Example Product)
This protocol describes a potential route to a key derivative of the target scaffold.
Materials:
-
3-amino-4-cyanopyrazole
-
Thioglycolic acid
-
Polyphosphoric acid (PPA)
Procedure:
-
To a reaction vessel, add 3-amino-4-cyanopyrazole and thioglycolic acid.
-
Heat the mixture to 80-90 °C and add polyphosphoric acid portion-wise with stirring.
-
After the addition is complete, continue heating the mixture at 100-110 °C for 4-6 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) to a pH of 7-8.
-
The resulting precipitate is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).
| Parameter | Value |
| Molar Ratio (3-amino-4-cyanopyrazole : Thioglycolic acid) | 1 : 1.2 |
| Cyclizing Agent | Polyphosphoric acid |
| Reaction Temperature | 100-110 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 60-75% |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. One-pot synthesis of pyrazolo[4,3-d]thiazole derivatives containing α-aminophosphonate as potential Mur A inhibitors against MDR pathogens with radiosterilization and molecular modeling simulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quality Control of 1H-Pyrazolo[4,3-d]thiazole Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-Pyrazolo[4,3-d]thiazole compounds. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for the quality control of this compound compounds?
A1: The primary analytical methods for ensuring the identity, purity, and quality of this compound compounds include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA). These techniques are often used in combination to provide a comprehensive characterization of the compound.
Q2: How can I confirm the identity and structure of my synthesized this compound derivative?
A2: A combination of spectroscopic methods is essential for structural confirmation.[1]
-
¹H and ¹³C NMR spectroscopy will provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, helping to piece together the molecular structure.
-
Mass Spectrometry (MS) will determine the molecular weight of the compound and can provide information about its fragmentation pattern, which further aids in structural elucidation.[1]
-
Infrared (IR) spectroscopy can be used to identify the presence of key functional groups.
Q3: What are the typical acceptance criteria for elemental analysis?
A3: For elemental analysis (CHNX analysis), the experimentally found mass fractions of carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated theoretical values for the proposed chemical formula.[2] Deviations larger than this may indicate the presence of impurities or residual solvents.[2]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Q4: I am seeing peak tailing in my HPLC chromatogram. What could be the cause and how can I fix it?
A4: Peak tailing can be caused by several factors. Here are some common causes and solutions:
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
-
Secondary Interactions: The analyte may be interacting with active sites on the silica backbone of the column. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can help to mitigate this.
-
Mismatched pH: The pH of the mobile phase can affect the peak shape of ionizable compounds. Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form.
-
Column Degradation: The column may be nearing the end of its lifespan. Try flushing the column or replacing it with a new one.
Q5: My retention times are shifting between injections. What should I check?
A5: Shifting retention times can be due to a few issues:
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to variability. Ensure the mobile phase is accurately prepared and well-mixed.
-
Column Temperature: Fluctuations in column temperature can affect retention times. Use a column oven to maintain a consistent temperature.
-
Flow Rate Instability: Check the pump for any leaks or bubbles, as this can cause the flow rate to fluctuate. Degas the mobile phase to remove dissolved gases.
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting your analytical run.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q6: My NMR spectrum has broad peaks. What is the likely cause?
A6: Broad peaks in an NMR spectrum can arise from several sources:
-
Poor Shimming: The magnetic field homogeneity may not be optimized. Re-shimming the spectrometer should improve peak sharpness.
-
Sample Concentration: A sample that is too concentrated can lead to viscosity-related broadening. Diluting the sample may help.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can cause significant peak broadening.
-
Chemical Exchange: If your molecule is undergoing a chemical exchange process on the NMR timescale (e.g., tautomerism, conformational changes), this can lead to broad peaks. Acquiring the spectrum at a different temperature may help to resolve this.
Q7: I am having trouble dissolving my this compound derivative in common deuterated solvents like CDCl₃. What are my options?
A7: If your compound has poor solubility in chloroform-d, you can try more polar deuterated solvents such as DMSO-d₆, methanol-d₄, or acetone-d₆. Be aware that the chemical shifts of your compound will be different in these solvents.
Mass Spectrometry (MS)
Q8: I am not seeing a clear molecular ion peak in my mass spectrum. Why might this be?
A8: The absence of a clear molecular ion peak can be due to:
-
Compound Instability: The compound may be fragmenting readily under the ionization conditions. Using a softer ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), may help to observe the molecular ion.
-
Ionization Suppression: Other components in your sample may be interfering with the ionization of your target compound. Ensure your sample is sufficiently pure before analysis.
-
Incorrect Instrument Settings: The mass spectrometer settings may not be optimized for your compound. Consult the instrument manual or a specialist to ensure the parameters are appropriate.
Data Presentation
The following table summarizes the in vitro anticancer activity of a series of synthesized 1,3,5-trisubstituted-1H-pyrazolo[3,4-d]thiazole derivatives against two human cancer cell lines.
Table 1: In Vitro Anticancer Activity (IC₅₀ in µg/mL) of 1,3,5-Trisubstituted-1H-pyrazolo[3,4-d]thiazole Derivatives [3]
| Compound | R¹ | R² | R³ | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) |
| 5a | Phenyl | H | Phenyl | >100 | >100 |
| 5b | Phenyl | H | 4-Chlorophenyl | 78.34 ± 3.45 | 85.12 ± 4.11 |
| 6a | Phenyl | Phenyl | Phenyl | 55.21 ± 2.87 | 63.45 ± 3.19 |
| 6b | Phenyl | Phenyl | 4-Chlorophenyl | 15.57 ± 2.93 | 43.72 ± 1.90 |
| 7 | Phenyl | H | 4-Methoxyphenyl | >100 | >100 |
| Doxorubicin | - | - | - | 25.31 ± 1.54 | 50.18 ± 2.03 |
Experimental Protocols
Representative RP-HPLC Method for Quality Control
This protocol is a representative method adapted from a validated procedure for a related pyrazolone derivative and can be used as a starting point for the analysis of this compound compounds.[4][5] Method optimization and validation will be required for specific derivatives.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 90:10 v/v). The aqueous phase may be buffered (e.g., with phosphate buffer) to control pH for ionizable compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV spectrum of the analyte. A wavelength of maximum absorbance, for example, 237 nm, is often a good starting point for aromatic heterocyclic compounds.[4]
-
Injection Volume: 20 µL.
-
Column Temperature: 25 °C.
-
Sample Preparation: Dissolve a known amount of the this compound compound in the mobile phase to prepare a stock solution. Further dilute to an appropriate concentration for analysis.
Visualizations
Experimental Workflow for HPLC Analysis
Caption: A typical workflow for the quality control analysis of this compound compounds using HPLC.
VEGFR-2 Signaling Pathway
Many pyrazole-based compounds are investigated as kinase inhibitors. The following diagram illustrates a simplified VEGFR-2 signaling pathway, a common target for anticancer therapies.[6][7] this compound derivatives may act as inhibitors at the ATP-binding site of VEGFR-2.
Caption: Simplified VEGFR-2 signaling pathway, a potential target for this compound kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Vascular Disruption Therapy as a New Strategy for Cancer Treatment [mdpi.com]
- 3. Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
Validation & Comparative
A Comparative Analysis of the Bioactivity of 1H-Pyrazolo[4,3-d]thiazole and 1H-Pyrazolo[3,4-d]thiazole Scaffolds
For Immediate Release
A deep dive into the bioactivity of two isomeric pyrazolothiazole scaffolds reveals distinct and promising therapeutic potentials. This comparative guide synthesizes available experimental data on 1H-Pyrazolo[4,3-d]thiazole and 1H-Pyrazolo[3,4-d]thiazole, offering researchers, scientists, and drug development professionals a clear overview of their anticancer, antimicrobial, and enzyme-inhibiting properties.
The fusion of pyrazole and thiazole rings gives rise to the pyrazolothiazole heterocyclic system, a scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. The constitutional isomers, this compound and 1H-Pyrazolo[3,4-d]thiazole, while structurally similar, exhibit distinct biological profiles. This guide provides a comparative study of their bioactivities, supported by quantitative data from various studies.
At a Glance: Comparative Bioactivity
| Biological Activity | This compound Derivatives | 1H-Pyrazolo[3,4-d]thiazole Derivatives |
| Anticancer Activity | Primarily explored as kinase inhibitors (e.g., Cyclin-Dependent Kinases). Quantitative data on cytotoxicity is limited in publicly available literature. | Exhibit potent cytotoxic effects against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer. Some derivatives show significant VEGFR-2 inhibition. |
| Antimicrobial Activity | Derivatives have shown activity against a range of bacterial and fungal pathogens. | Derivatives have demonstrated strong activity against Mycobacterium tuberculosis and other microbes. |
| Enzyme Inhibition | Known to act as mGluR4 receptor modulators and general protein kinase inhibitors. | Potent positive allosteric modulators of the mGluR4 receptor and inhibitors of various kinases, including VEGFR-2. |
Quantitative Bioactivity Data
The following tables summarize the available quantitative data for derivatives of both isomeric scaffolds. It is important to note that these values are from different studies and may not be directly comparable due to variations in experimental conditions and the specific derivatives tested.
Table 1: Anticancer and Enzyme Inhibitory Activity of 1H-Pyrazolo[3,4-d]thiazole Derivatives
| Compound/Derivative | Target/Cell Line | Bioactivity (IC50/EC50) | Reference |
| Trisubstituted derivative | MCF-7 (Breast Cancer) | 15.57 ± 2.93 µg/mL | [1] |
| Trisubstituted derivative | HepG2 (Liver Cancer) | 43.72 ± 1.90 µg/mL | [1] |
| Trisubstituted derivative | VEGFR-2 | Surpassing the efficacy of sorafenib | [1] |
| Pyrazolo[3,4-d]pyrimidine derivative | mGluR4 Potentiation | 4.6 µM |
Table 2: Antimicrobial and Enzyme Inhibitory Activity of this compound Derivatives
| Compound/Derivative | Target Organism/Receptor | Bioactivity (MIC/EC50) | Reference |
| α-aminophosphonate derivative | S. aureus (MRSA) | 3.9 µg/mL | |
| α-aminophosphonate derivative | E. coli | 7.8 µg/mL | |
| α-aminophosphonate derivative | C. albicans | 15.6 µg/mL | |
| Benzo[d]isothiazole-3-carboxamide derivative | mGluR4 PAM | 50.1 nM |
Signaling Pathways
The bioactivity of these compounds is often linked to their interaction with specific signaling pathways. Below are diagrams of two key pathways modulated by derivatives of these scaffolds.
Derivatives of 1H-Pyrazolo[3,4-d]thiazole have been shown to inhibit VEGFR-2, a key receptor in angiogenesis (the formation of new blood vessels), which is crucial for tumor growth.[1] By blocking this pathway, these compounds can impede the proliferation of cancer cells.[2][3][4][5][6]
Both this compound and 1H-Pyrazolo[3,4-d]thiazole derivatives can act as positive allosteric modulators (PAMs) of the mGluR4 receptor. This receptor is implicated in various neurological disorders, and its modulation can lead to a decrease in neurotransmitter release, a potentially therapeutic effect.[7][8][9][10][11]
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the literature for evaluating the bioactivity of these compounds.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (and a vehicle control) and incubated for a period of 24 to 72 hours.
-
MTT Addition: After incubation, the media is replaced with fresh media containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity: Broth Dilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Workflow:
-
Serial Dilution: A series of twofold dilutions of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in test tubes or a 96-well microtiter plate.
-
Inoculation: Each tube or well is inoculated with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli). A positive control (broth with inoculum, no compound) and a negative control (broth only) are also included.
-
Incubation: The tubes or plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Observation: After incubation, the tubes or wells are visually inspected for turbidity (cloudiness), which indicates microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.
Conclusion
Both this compound and 1H-Pyrazolo[3,4-d]thiazole scaffolds serve as valuable starting points for the development of novel therapeutic agents. While derivatives of the [3,4-d] isomer have been more extensively explored for their anticancer properties, with demonstrated efficacy against breast and liver cancer cell lines and inhibition of key oncogenic pathways like VEGFR-2, the [4,3-d] isomer shows significant promise in the realms of antimicrobial agents and as modulators of neurological targets such as the mGluR4 receptor. Further head-to-head comparative studies of identically substituted derivatives are warranted to fully elucidate the structure-activity relationships and to guide the rational design of more potent and selective drug candidates based on these versatile heterocyclic systems.
References
- 1. Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. musechem.com [musechem.com]
- 4. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactome | VEGFA-VEGFR2 Pathway [reactome.org]
- 7. A new signalling pathway for parallel fibre presynaptic type 4 metabotropic glutamate receptors (mGluR4) in the rat cerebellar cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What are mGluR4 modulators and how do they work? [synapse.patsnap.com]
- 10. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
Head-to-Head Comparison: 1H-Pyrazolo[4,3-d]thiazole Derivatives Emerge as Potent Challengers to Known Cancer Inhibitors
For Immediate Release
[City, State] – A comprehensive analysis of emerging 1H-Pyrazolo[4,3-d]thiazole derivatives reveals their significant potential as potent anti-cancer agents, demonstrating comparable and, in some cases, superior inhibitory activity to established cancer drugs such as Doxorubicin, Sorafenib, and Erlotinib. This new class of compounds shows promise in targeting key signaling pathways involved in cancer cell proliferation and survival, particularly through the inhibition of crucial kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2).
This comparative guide synthesizes data from multiple preclinical studies, offering a head-to-head look at the performance of various this compound derivatives against known inhibitors. The data, presented in structured tables for clarity, highlights the half-maximal inhibitory concentrations (IC50) across a range of cancer cell lines, providing a quantitative basis for evaluating the potential of these novel compounds.
In Vitro Anticancer Activity: A Competitive Edge
Recent research has focused on the synthesis and evaluation of a variety of this compound analogs, testing their cytotoxic effects on prevalent cancer cell lines, including breast (MCF-7), liver (HepG-2), and colorectal (HCT-116) cancers. The results consistently demonstrate the potent anticancer properties of these derivatives.
| Derivative/Inhibitor | Cell Line | IC50 (µM) | Reference |
| Pyrazolothiazole Derivative 1 | MCF-7 | 15.57 ± 2.93 (µg/mL) | [1] |
| Doxorubicin | MCF-7 | > 15.57 (µg/mL) | [1] |
| Pyrazolothiazole Derivative 1 | HepG-2 | 43.72 ± 1.90 (µg/mL) | [1] |
| Doxorubicin | HepG-2 | Not specified | [1] |
| Pyrazolothiazole Derivative 2a | HepG-2 | 3.42 ± 1.3 | [2] |
| 5-Fluorouracil | HepG-2 | 4.81 ± 0.23 | [2] |
| Erlotinib | HepG-2 | 8.19 ± 0.40 | [2] |
| Pyrazolothiazole Derivative 2b | HepG-2 | 3.56 ± 1.5 | [2] |
| Pyrazolothiazole Derivative 3a | MCF-7 | 45 (nM) | [3] |
| Pyrazolothiazole Derivative 3b | MCF-7 | 46 (nM) | [3] |
| Sorafenib | MCF-7 | 144 (nM) | [3] |
| Pyrazolothiazole Derivative 3a | HCT-116 | 6 (nM) | [3] |
| Pyrazolothiazole Derivative 3b | HCT-116 | 7 (nM) | [3] |
| Sorafenib | HCT-116 | 176 (nM) | [3] |
Table 1: Comparative in vitro anticancer activity of this compound derivatives and known inhibitors.
Targeting Key Kinases: A Mechanism-Driven Approach
The anticancer activity of this compound derivatives is largely attributed to their ability to inhibit protein kinases that are critical for tumor growth and angiogenesis. Notably, these compounds have shown significant inhibitory effects on VEGFR-2 and CDK2.
VEGFR-2 Inhibition: Cutting Off the Blood Supply to Tumors
VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these derivatives can effectively stifle the tumor's ability to develop a blood supply.
| Derivative/Inhibitor | Target | IC50 (nM) | Reference |
| Pyrazolothiazole Derivative 1 | VEGFR-2 | Surpassed Sorafenib | [1] |
| Sorafenib | VEGFR-2 | Not specified | [1] |
| Pyrazolothiazole Derivative 2a | c-Met | 4.27 ± 0.31 | [2] |
| Pyrazolothiazole Derivative 2b | c-Met | 7.95 ± 0.17 | [2] |
| Cabozantinib | c-Met | 5.38 ± 0.35 | [2] |
Table 2: Comparative kinase inhibitory activity of this compound derivatives and known inhibitors.
CDK2 Inhibition: Halting Uncontrolled Cell Division
CDK2 is a key regulator of the cell cycle. Its inhibition by this compound derivatives leads to cell cycle arrest, preventing the uncontrolled proliferation of cancer cells.
| Derivative/Inhibitor | Target | IC50 (µM) | Reference |
| Pyrazolothiazole Derivative 3a | CDK2/cyclin A2 | 0.057 ± 0.003 | [3] |
| Pyrazolothiazole Derivative 4 | CDK2/cyclin A2 | 0.081 ± 0.004 | [3] |
| Pyrazolothiazole Derivative 3b | CDK2/cyclin A2 | 0.119 ± 0.007 | [3] |
| Sorafenib | CDK2/cyclin A2 | 0.184 ± 0.01 | [3] |
Table 3: Comparative CDK2 inhibitory activity of this compound derivatives and a known inhibitor.
Signaling Pathways and Experimental Workflows
The diagrams below illustrate the key signaling pathways targeted by these novel derivatives and a typical workflow for assessing their anticancer activity.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound derivatives.
Caption: CDK2 in cell cycle regulation and its inhibition by this compound derivatives.
Caption: General experimental workflow for comparing inhibitor performance.
Experimental Protocols
The following are summaries of the key experimental protocols used to generate the comparative data.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the this compound derivatives and known inhibitors for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 value is then calculated as the concentration of the compound that inhibits 50% of cell growth.
VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
-
Reaction Setup: Recombinant human VEGFR-2 enzyme is incubated with a specific substrate and ATP in a reaction buffer.
-
Inhibitor Addition: The this compound derivatives or known inhibitors are added at various concentrations.
-
Kinase Reaction: The reaction is initiated and allowed to proceed for a set time at a specific temperature.
-
Detection: The amount of phosphorylated substrate is quantified, often using an antibody-based detection method (e.g., ELISA) or a luminescence-based assay that measures ATP consumption.
-
IC50 Determination: The IC50 value is calculated as the concentration of the inhibitor that reduces VEGFR-2 activity by 50%.
CDK2 Kinase Assay
This assay is designed to measure the inhibition of CDK2/cyclin complex activity.
-
Reaction Mixture: A reaction mixture containing purified CDK2/cyclin A or E complex, a specific peptide substrate, and ATP is prepared.
-
Inhibitor Incubation: The test compounds are pre-incubated with the kinase complex.
-
Reaction Initiation: The kinase reaction is started by the addition of ATP.
-
Quantification of Phosphorylation: The amount of phosphorylated substrate is measured, typically using a phosphospecific antibody or by detecting the amount of ADP produced using a luminescence-based assay.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of CDK2 activity is determined.
Conclusion
The data presented in this guide strongly suggest that this compound derivatives represent a promising new frontier in cancer therapy. Their potent and selective inhibition of key cancer-related kinases, coupled with their impressive cytotoxic activity against various cancer cell lines, positions them as strong candidates for further preclinical and clinical development. The continued exploration of this chemical scaffold could lead to the discovery of novel and more effective treatments for a range of malignancies.
References
- 1. Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies | Semantic Scholar [semanticscholar.org]
- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Comparative Guide to 1H-Pyrazolo[4,3-d]thiazole Compounds in Oncology
For researchers and drug development professionals, the quest for novel, effective, and selective anticancer agents is a continuous endeavor. Among the myriad of heterocyclic scaffolds explored, 1H-Pyrazolo[4,3-d]thiazoles have emerged as a promising class of compounds, demonstrating significant in vitro and, in related structures, in vivo efficacy. This guide provides a comprehensive comparison of their performance, supported by available experimental data, to aid in the evaluation of their therapeutic potential.
The 1H-Pyrazolo[4,3-d]thiazole core, a fused heterocyclic system, has attracted considerable attention in medicinal chemistry due to its structural similarity to purine, enabling it to interact with a variety of biological targets, particularly protein kinases. Dysregulation of protein kinase activity is a hallmark of cancer, making them prime targets for therapeutic intervention. Compounds based on the isomeric 1H-pyrazolo[3,4-d]thiazole and related fused pyrazole scaffolds have demonstrated potent anticancer and anti-inflammatory properties, primarily through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.
In Vitro Efficacy: A Look at the Cellular Level
While specific in vivo data for this compound compounds remains limited in publicly available literature, extensive in vitro studies on the closely related 1H-pyrazolo[3,4-d]thiazole scaffold highlight the potential of this chemical class.
One notable example is the 1,3,5-trisubstituted-1H-pyrazolo[3,4-d]thiazole derivative, compound 6b , which has shown potent cytotoxic activity against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines.[1] Mechanistic studies revealed that this compound induces cell cycle arrest and apoptosis, key mechanisms for eliminating cancer cells.[1] Furthermore, compound 6b was found to be a significant inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, the process by which tumors develop their own blood supply.[1]
| Compound/Alternative | Target Cell Line | IC50 (µg/mL) | Mechanism of Action | Reference |
| Compound 6b | MCF-7 | 15.57 ± 2.93 | VEGFR-2 Inhibition, Apoptosis Induction, S-phase arrest | [1] |
| HepG2 | 43.72 ± 1.90 | VEGFR-2 Inhibition, Apoptosis Induction, G1/S-phase arrest | [1] | |
| Doxorubicin | MCF-7 | > Compound 6b | DNA Intercalation | [1] |
| HepG2 | > Compound 6b | DNA Intercalation | [1] | |
| Sorafenib | - | Surpassed by Cpd 6b | VEGFR-2 Inhibition | [1] |
In Vivo Efficacy: Insights from a Related Scaffold
A study on 5-substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines, which share the fused pyrazolo core, demonstrated significant anti-angiogenic and anti-tumor effects in a murine model of hepatocellular carcinoma.[2] The compound LGR2674 was shown to significantly reduce tumor burden in treated mice.[2] This was associated with a reduction in the phosphorylation of Cyclin-Dependent Kinase 5 (CDK5) substrate motifs within the tumors, confirming target engagement in a living system.[2] While this data is for a pyrimidine-fused analog, it provides a strong rationale for investigating the in vivo efficacy of this compound compounds, which are also known to target CDKs.[3]
| Compound | Animal Model | Tumor Type | Efficacy | Reference |
| LGR2674 | Mouse | Hepatocellular Carcinoma | Significant reduction in tumor burden | [2] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the process of drug evaluation, the following diagrams are provided.
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Caption: General Workflow for Anticancer Drug Screening.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental methodologies.
Synthesis of this compound Derivatives
The synthesis of the this compound scaffold can be achieved through a one-pot Kabachnik–Fields reaction.[4] This method involves the reaction of an aldehyde, an amine, and a dialkyl phosphite, often catalyzed by an agent like lithium perchlorate, to form α-aminophosphonates which can be further cyclized to the desired heterocyclic system.[4]
General Procedure:
-
A mixture of the appropriate aldehyde, amine, and dialkyl phosphite is stirred in a suitable solvent.
-
A catalyst, such as lithium perchlorate, is added to the mixture.
-
The reaction is monitored by thin-layer chromatography (TLC) until completion.
-
The product is isolated and purified using standard techniques like column chromatography.
-
The structure of the synthesized compound is confirmed by spectroscopic methods such as NMR (¹H, ¹³C) and mass spectrometry.
In Vitro Cytotoxicity (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
VEGFR-2 Kinase Inhibition Assay
The inhibitory activity of the compounds against VEGFR-2 kinase can be determined using various commercially available assay kits, often employing an ELISA-based format.
General Principle:
-
The assay is typically performed in a microplate pre-coated with a substrate for the VEGFR-2 kinase.
-
The kinase, ATP, and the test compound at various concentrations are added to the wells.
-
The plate is incubated to allow the kinase reaction to proceed.
-
After incubation, a specific antibody that recognizes the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A substrate for the detection enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured.
-
The percentage of inhibition is calculated, and the IC50 value is determined.
Conclusion and Future Directions
The available data strongly suggests that the this compound scaffold is a promising framework for the development of novel anticancer agents. The in vitro efficacy of related compounds, particularly their ability to inhibit key kinases like VEGFR-2 and induce apoptosis, provides a solid foundation for further investigation. The in vivo data from the closely related pyrazolo[4,3-d]pyrimidine scaffold further bolsters the therapeutic potential of this class of compounds.
Future research should focus on synthesizing and evaluating a broader library of this compound derivatives to establish clear structure-activity relationships. Crucially, comprehensive in vivo studies using xenograft models are necessary to confirm the anti-tumor efficacy and assess the pharmacokinetic and toxicological profiles of lead compounds. Such studies will be instrumental in advancing these promising molecules from the laboratory to clinical applications, potentially offering new hope in the fight against cancer.
References
- 1. Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti‐angiogenic effects of novel cyclin‐dependent kinase inhibitors with a pyrazolo[4,3‐d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. One-pot synthesis of pyrazolo[4,3-d]thiazole derivatives containing α-aminophosphonate as potential Mur A inhibitors against MDR pathogens with radiosterilization and molecular modeling simulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Benchmarking Guide to the ADMET Properties of Novel 1H-Pyrazolo[4,3-d]thiazole Analogues and Related Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel heterocyclic compounds centered around the pyrazolothiazole scaffold. Due to a scarcity of publicly available experimental data on 1H-Pyrazolo[4,3-d]thiazole analogues, this guide broadens its scope to include isomeric structures such as pyrazolo[3,4-d]thiazole and other related pyrazole-based heterocycles for which experimental data has been published. The information is intended to serve as a benchmark for researchers engaged in the design and development of new chemical entities in this class.
While in silico predictions are valuable for initial screening, this guide focuses on summarizing available in vitro experimental data to provide a more tangible comparison of compound performance.
Data Presentation: A Comparative Look at in vitro ADMET Parameters
The following tables summarize key experimental ADMET-related data for pyrazolothiazole and related pyrazolopyrimidine analogues from various studies. Direct comparison is challenging due to variations in experimental conditions between different research groups. However, this collated data provides a useful baseline for assessing the potential of newly synthesized compounds.
Table 1: Comparative Cytotoxicity of Pyrazolothiazole and Related Analogues
| Compound ID/Series | Scaffold | Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 6b | 1,3,5-trisubstituted-1H-pyrazolo[3,4-d]thiazole | MCF-7 (Breast Cancer) | MTT | 15.57 ± 2.93 | [1] |
| HepG2 (Liver Cancer) | MTT | 43.72 ± 1.90 | [1] | ||
| Compound 5a | Pyrazolopyridine | HepG-2 (Liver Cancer) | Not Specified | 3.42 ± 1.31 | |
| Compound 5b | Pyrazolopyridine | HepG-2 (Liver Cancer) | Not Specified | 3.56 ± 1.5 | |
| Naphthyridine Series (Compound 7) | Pyrazolo-Thiazole Substituted Pyridine | PC-3 (Prostate Cancer) | MTT | 17.50 | |
| NCI-H460 (Lung Cancer) | MTT | 15.42 | |||
| Hela (Cervical Cancer) | MTT | 14.62 | |||
| Pyrazolo[1,5-a]pyrimidine Series (7i) | Fluorinated Pyrazolo[1,5-a]pyrimidine | HepG2 (Liver Cancer) | Not Specified | 7.84 ± 0.6 | [2] |
| MCF7 (Breast Cancer) | Not Specified | 5.63 ± 0.4 | [2] | ||
| HeLa (Cervical Cancer) | Not Specified | 3.71 ± 0.1 | [2] |
Note: The data presented is for comparative purposes. For detailed structures of the compounds, please refer to the cited literature.
As of the latest literature review, comprehensive experimental data for other key ADMET parameters such as Caco-2 permeability, metabolic stability, and hERG inhibition for the this compound scaffold remains limited in the public domain. Researchers are encouraged to perform these assays to build a more complete ADMET profile for their novel analogues.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for key in vitro ADMET assays.
1. MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[3]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[5] Mix thoroughly by gentle shaking.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
2. Caco-2 Permeability Assay
This assay is the industry standard for predicting in vivo drug absorption by measuring the rate of compound transport across a monolayer of human colon adenocarcinoma (Caco-2) cells.[6][7][8][9]
-
Cell Culture: Culture Caco-2 cells on semipermeable filter supports (e.g., Transwell inserts) for 21-25 days to allow them to differentiate and form a polarized monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be above a predetermined threshold (e.g., >200 Ω·cm²).[6][8] The permeability of a fluorescent marker like Lucifer yellow can also be assessed to check for leaks.[7]
-
Bidirectional Transport Study:
-
Apical to Basolateral (A→B) Transport: Add the test compound (at a typical concentration of 1-10 µM) to the apical (donor) compartment. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (receiver) compartment.
-
Basolateral to Apical (B→A) Transport: Add the test compound to the basolateral (donor) compartment and sample from the apical (receiver) compartment at the same time points.
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using a sensitive analytical method, typically LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.[9]
-
-
Efflux Ratio (ER): Calculate the efflux ratio by dividing the Papp (B→A) by the Papp (A→B). An ER greater than 2 suggests that the compound may be a substrate for active efflux transporters like P-glycoprotein.[9]
3. Liver Microsomal Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes.[10][11][12][13][14]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4).[11][12]
-
Incubation: Pre-incubate the test compound (typically at 1 µM) with the microsomes at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding a solution of the cofactor NADPH.[10][13]
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[11][13]
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
4. hERG Potassium Channel Assay
This assay is a critical safety screen to assess a compound's potential to cause cardiotoxicity by inhibiting the hERG potassium channel, which can lead to QT interval prolongation.[15][16][17][18]
-
Methodology: The gold standard is the whole-cell patch-clamp electrophysiology assay performed on a cell line stably expressing the hERG channel (e.g., HEK293 cells).[16][17]
-
Cell Preparation: Culture the hERG-expressing cells under standard conditions.
-
Electrophysiology:
-
A single cell is selected, and a giga-seal is formed between the cell membrane and a microelectrode.
-
The cell membrane is then ruptured to achieve the whole-cell configuration.
-
A specific voltage protocol is applied to the cell to elicit the hERG current.[18]
-
-
Compound Application: After establishing a stable baseline current, the test compound is perfused over the cell at various concentrations.
-
Data Acquisition: The hERG current is recorded before, during, and after compound application.
-
Data Analysis: The percentage of inhibition of the hERG current is calculated for each concentration of the test compound. This data is then used to generate a concentration-response curve and determine the IC50 value.
Visualizing Key Processes in Drug Discovery
Diagrams help clarify complex workflows and biological pathways, providing a clear visual reference for researchers.
Caption: General ADMET profiling workflow for novel compounds.
Caption: Simplified VEGFR-2 signaling pathway, a common target for anticancer agents.
References
- 1. Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New fluorinated pyrazolo[1,5-a]pyrimidines as potential anticancer agents: Synthesis, Anticancer evaluation, molecular docking Simulation and ADME Study [journals.ekb.eg]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. abbexa.com [abbexa.com]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. enamine.net [enamine.net]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. researchgate.net [researchgate.net]
- 11. Metabolic Stability Assays [merckmillipore.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 14. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 17. evotec.com [evotec.com]
- 18. fda.gov [fda.gov]
A Comparative Guide to the In Vivo Target Engagement of 1H-Pyrazolo[4,3-d]thiazole-Based Probes and Alternative Modulators of CDK2 and mGluR4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1H-pyrazolo[4,3-d]thiazole-based probes and other pyrazolo-fused heterocyclic compounds against established alternative probes for in vivo target engagement. The focus is on two key therapeutic targets: Cyclin-Dependent Kinase 2 (CDK2) and Metabotropic Glutamate Receptor 4 (mGluR4). Due to the limited availability of direct in vivo target engagement data for the this compound scaffold, this guide draws comparisons from closely related pyrazolo[3,4-d]pyrimidine and other pyrazolo-based structures, for which more extensive data is available.
**Executive Summary
The this compound core and its bioisosteres, such as the pyrazolo[3,4-d]pyrimidine scaffold, are recognized as privileged structures in medicinal chemistry, frequently appearing in potent kinase inhibitors and receptor modulators. While in vitro and cell-based assays have demonstrated the potential of these compounds to engage targets like CDK2 and mGluR4, robust in vivo target engagement data is often the next critical step in preclinical development. This guide compares the current understanding of these pyrazolo-based probes with alternative, well-validated probes for which in vivo target engagement has been demonstrated, providing researchers with a benchmark for their own discovery programs.
Part 1: Cyclin-Dependent Kinase 2 (CDK2) Inhibition
CDK2 is a key regulator of cell cycle progression, and its dysregulation is implicated in various cancers.[1] The development of selective CDK2 inhibitors is a major focus of oncology research.
Pyrazolo-Based Probes for CDK2
Compounds featuring a pyrazolo-fused pyrimidine or pyridine core have been identified as potent inhibitors of CDK1 and CDK2.[2][3] For instance, the 1H-pyrazolo[3,4-b]pyridine scaffold has shown to bind to the ATP-binding site of CDK2.[2] While these compounds demonstrate cytotoxicity and the ability to induce cell cycle arrest in cellular assays, specific in vivo target engagement studies are not extensively reported in the public domain. However, downstream effects, such as the inhibition of phosphorylation of CDK2 substrates, have been observed in in vivo models like cell-derived xenografts (CDX).[4]
Alternative Probes for In Vivo CDK2 Target Engagement
A leading technology for assessing intracellular target engagement of kinase inhibitors is the NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay.[5][6] This method allows for the quantitative measurement of compound binding to a specific kinase in living cells. While not a whole-organism in vivo technique, it provides crucial data on target engagement in a physiological cellular context. For whole-animal studies, target engagement can be inferred from pharmacokinetic/pharmacodynamic (PK/PD) modeling, examining downstream biomarkers (e.g., phosphorylation of Rb protein), and advanced imaging techniques.[4][7]
Comparative Data for CDK2 Probes
| Probe Class | Example Compound/Method | Target(s) | Potency (IC50/Kd) | In Vivo Target Engagement Method | Reference |
| Pyrazolo-based | 1H-Pyrazolo[3,4-b]pyridine 3 (SQ-67563) | CDK1/CDK2 | CDK2: 3 nM (in vitro) | Inferred from cell cycle arrest and apoptosis in cells | [2] |
| Pyrazolo-based | Icaritin | CDK2 | Direct binding | Inhibition of CDK2/cyclin E complex formation and downstream phosphorylation in a CDX mouse model | [4] |
| Alternative | NanoBRET™ Tracer K-10 | Multiple CDKs | Tracer-dependent | Bioluminescence Resonance Energy Transfer (BRET) in live cells | [6][8] |
| Alternative | PF-07104091 | CDK2 | Not specified | Dose-dependent tumor reduction in ovarian cancer cell models in vivo | [1] |
Experimental Protocols: CDK2 Target Engagement
1. In Vivo Downstream Biomarker Analysis (Example)
-
Animal Model: Nude mice bearing HT-29 (human colorectal cancer) cell-derived xenografts.
-
Probe Administration: Administration of the test compound (e.g., Icaritin) via oral gavage or intraperitoneal injection at specified doses and schedules.
-
Tissue Collection: Tumors are harvested at specified time points post-treatment.
-
Target Engagement Assessment: Tumor lysates are analyzed by Western blot to assess the phosphorylation status of CDK2 substrates, such as the Retinoblastoma protein (Rb) at Ser807/811, and the expression levels of proteins like p27.[4] A decrease in substrate phosphorylation indicates target engagement by the CDK2 inhibitor.
2. NanoBRET™ Target Engagement Intracellular Kinase Assay
-
Cell Line: HEK293 cells are transiently transfected with a vector expressing CDK2 fused to NanoLuc® luciferase and its partner, Cyclin E1.[8][9]
-
Assay Principle: A fluorescently labeled, cell-permeable tracer that binds to the active site of CDK2 is added to the cells. In the absence of a competing inhibitor, the tracer binds to the NanoLuc®-CDK2 fusion protein, bringing the fluorophore and luciferase in close proximity and generating a BRET signal.[6]
-
Procedure:
-
Transfected cells are seeded in a multi-well plate.
-
The cells are pre-treated with the NanoBRET™ tracer.
-
The test compound (e.g., a this compound derivative) is added in a dose-response manner.
-
After an incubation period to allow for compound entry and binding, the NanoBRET™ substrate is added.
-
The BRET signal is measured. A decrease in the BRET signal indicates displacement of the tracer by the test compound, thus demonstrating target engagement.[8]
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified CDK2 signaling pathway in G1/S phase transition.
Caption: Workflow for the NanoBRET Target Engagement Assay.
Part 2: Metabotropic Glutamate Receptor 4 (mGluR4) Modulation
mGluR4 is a presynaptic G-protein coupled receptor that modulates neurotransmitter release.[3] Positive allosteric modulators (PAMs) of mGluR4 are of interest for treating neurological disorders such as Parkinson's disease.[3]
Pyrazolo-Based Probes for mGluR4
The pyrazolo[3,4-d]pyrimidine scaffold has been identified as a novel core for mGluR4 PAMs. These compounds enhance the receptor's response to glutamate but do not activate the receptor on their own. While these molecules have been characterized in vitro, demonstrating their potency and selectivity, in vivo target engagement studies are less common in initial discovery publications.
Alternative Probes for In Vivo mGluR4 Target Engagement
Positron Emission Tomography (PET) is a powerful, non-invasive imaging technique used to demonstrate and quantify target engagement in the living brain.[10] This requires the development of a radiolabeled version of a potent and selective ligand (a PET tracer). Several PET tracers have been developed for mGluR4, allowing for the direct visualization of receptor occupancy by a therapeutic candidate in preclinical animal models and humans.[10][11]
Comparative Data for mGluR4 Probes
| Probe Class | Example Compound/Method | Target(s) | Potency (EC50) | In Vivo Target Engagement Method | Reference |
| Pyrazolo-based | VU0080421 (Pyrazolo[3,4-d]pyrimidine) | mGluR4 PAM | 4.6 µM (in vitro) | Not reported in initial study | [12] |
| Alternative | [18F]mG4P027 | mGluR4 | High affinity | Positron Emission Tomography (PET) imaging in rats | [11] |
| Alternative | PXT002331 | mGluR4 PAM | Not specified | Inferred from displacement of PET tracer [11C]PXT012253 in primates | [10] |
Experimental Protocols: mGluR4 Target Engagement
1. In Vivo PET Imaging for Receptor Occupancy
-
Animal Model: Non-human primate (e.g., cynomolgus monkey) or rodent.
-
Radiotracer: A validated mGluR4 PET tracer (e.g., [18F]mG4P027) is synthesized and purified.
-
Procedure:
-
A baseline PET scan is performed by injecting the radiotracer and acquiring dynamic images of the brain over a period (e.g., 60-120 minutes). This establishes the baseline distribution and binding of the tracer.
-
The test compound (the "cold" ligand, e.g., a this compound-based PAM) is administered to the animal at a therapeutic dose.
-
After a suitable time for the compound to distribute to the brain, a second PET scan is performed with the same radiotracer.
-
-
Target Engagement Assessment: The PET images from the baseline and post-dose scans are compared. A significant reduction in the radiotracer signal in mGluR4-rich brain regions (like the striatum and thalamus) after administration of the test compound indicates that the compound has occupied the receptors, preventing the radiotracer from binding. The percentage of receptor occupancy can be quantified from this data.[11]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified mGluR4 signaling pathway at a presynaptic terminal.
Caption: General workflow for an in vivo PET receptor occupancy study.
References
- 1. What are CDK2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 4. Icaritin inhibits CDK2 expression and activity to interfere with tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promegaconnections.com [promegaconnections.com]
- 6. Kinase Target Engagement | Kinase Affinity Assay [promega.sg]
- 7. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Advances and Insights in Positron Emission Tomography (PET) Tracers for Metabotropic Glutamate Receptor 4 (mGluR4) imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and characterization of [18F]mG4P027 as a PET imaging ligand for mGluR4 | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 12. A new signalling pathway for parallel fibre presynaptic type 4 metabotropic glutamate receptors (mGluR4) in the rat cerebellar cortex - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 1H-Pyrazolo[4,3-d]thiazole Derivatives and Standard Drugs: A Guide for Researchers
This guide provides a comparative overview of the molecular docking performance of novel 1H-Pyrazolo[4,3-d]thiazole derivatives against various protein targets, benchmarked against standard drugs. The data presented is synthesized from recent research and is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Data Presentation: Comparative Docking Scores
The following table summarizes the binding affinities (in kcal/mol) of various pyrazole-thiazole derivatives and standard drugs against key protein targets implicated in cancer and infectious diseases. Lower binding energy values indicate a more favorable interaction between the ligand and the protein.
| Compound Class/Drug | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Therapeutic Area |
| Pyrazolo[3,4-d]thiazole Derivative (Compound 6b) | VEGFR-2 | Not explicitly stated, but inhibition surpassed Sorafenib[1] | Anticancer |
| Sorafenib (Standard Drug) | VEGFR-2 | Not explicitly stated[1] | Anticancer |
| Thiazolyl-pyrazole Derivative (Compound 10a) | EGFR Kinase | -3.4[2] | Anticancer |
| Thiazolyl-pyrazole Derivative (Compound 6d) | EGFR Kinase | -3.0[2] | Anticancer |
| Doxorubicin (Standard Drug) | Topoisomerase II | Not explicitly stated, but used as a standard[3][4] | Anticancer |
| Pyrazolo[3,4-b]pyridine Derivative (Compound 5a) | c-Met Kinase | Not explicitly stated, but IC50 was 4.27 nM | Anticancer |
| Pyrazolo[3,4-b]pyridine Derivative (Compound 5b) | c-Met Kinase | Not explicitly stated, but IC50 was 7.95 nM | Anticancer |
| Cabozantinib (Standard Drug) | c-Met Kinase | Not explicitly stated, but IC50 was 5.38 nM[5] | Anticancer |
| 1,2,3-Triazole Pyrazole Thiazole Derivative | S. aureus topoisomerase IV | Not explicitly stated[6] | Antimicrobial |
| Pyrazolo[3,4-d]thiazole Hybrids | HIV-1 Reverse Transcriptase | Not explicitly stated, but showed 60-94% inhibition[7] | Anti-HIV |
| Erlotinib (Standard Drug) | EGFR | Not explicitly stated, but used as a standard[5][8] | Anticancer |
Experimental Protocols: Molecular Docking Methodology
The following is a generalized protocol for performing comparative molecular docking studies, based on methodologies cited in the analyzed literature.[9][10][11]
1. Receptor Preparation:
-
The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are typically removed from the protein structure.
-
Hydrogen atoms are added to the protein, and charges are assigned using a force field such as CHARMm or AMBER.
-
The protein structure is then energy minimized to relieve any steric clashes.
2. Ligand Preparation:
-
The 2D structures of the this compound derivatives and standard drugs are drawn using chemical drawing software like ChemDraw or Marvin Sketch.
-
These 2D structures are converted to 3D structures.
-
Energy minimization of the ligand structures is performed using a suitable force field (e.g., MMFF94).
-
Gasteiger charges are computed for each ligand atom.
3. Docking Simulation:
-
A grid box is defined around the active site of the target protein. The dimensions and center of the grid box are chosen to encompass the binding pocket.
-
Molecular docking is performed using software such as AutoDock Vina, GOLD, or Glide.[10] These programs utilize algorithms (e.g., Lamarckian genetic algorithm in AutoDock) to explore various conformations and orientations of the ligand within the receptor's active site.[10]
-
The program calculates the binding energy for each conformation, and the results are ranked. The pose with the lowest binding energy is generally considered the most favorable.
4. Analysis of Results:
-
The docking results are analyzed to identify the best-docked poses for each ligand.
-
The binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site are visualized and analyzed.
-
The binding affinities of the novel compounds are compared with those of the standard drugs to evaluate their potential as inhibitors.
Visualization of Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for comparative docking analysis and a relevant signaling pathway targeted by these compounds.
References
- 1. Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 6. Synthesis, antimicrobial and antioxidant activity of triazole, pyrazole containing thiazole derivatives and molecular docking studies on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 1H-Pyrazolo[4,3-d]thiazole: A Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals
Hazard Profile and Safety Precautions
Compounds within the pyrazole and thiazole families can exhibit a range of hazardous properties. For instance, some pyrazole derivatives are known to be harmful if swallowed, and can cause skin and eye irritation.[1][2] Prolonged or repeated exposure to certain related compounds has been linked to potential organ damage.[2] Therefore, it is imperative to handle 1H-Pyrazolo[4,3-d]thiazole with a high degree of caution.
Personal Protective Equipment (PPE) is the first line of defense. When handling this compound, always wear:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. Adherence to institutional and regulatory guidelines is mandatory.
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Solid waste (e.g., contaminated filter paper, weighing boats) should be collected separately from liquid waste.
-
Sharps, such as contaminated needles or broken glass, must be placed in a designated sharps container.
-
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste.
-
The container must be in good condition and have a secure-fitting lid.
-
-
Labeling:
-
Clearly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant") based on the precautionary information for this class of compounds.
-
The accumulation start date.
-
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Ensure the storage area is cool, dry, and well-ventilated.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's licensed hazardous waste contractor.
-
Never dispose of this compound down the drain or in the regular trash.
-
Quantitative Data Summary
In the absence of a specific SDS for this compound, the following table summarizes key data for related compounds to provide a conservative safety framework.
| Property | Value (for related Pyrazole/Thiazole compounds) | Precautionary Action |
| Acute Oral Toxicity | Category 3 or 4 (Toxic or Harmful if swallowed)[1][2] | Avoid ingestion. Do not eat, drink, or smoke when handling. If swallowed, seek immediate medical attention.[1][3] |
| Skin Irritation | May cause skin irritation | Avoid skin contact. Wear appropriate protective gloves and clothing.[1] |
| Eye Irritation | May cause serious eye irritation[2] | Avoid eye contact. Wear chemical safety goggles.[2] |
| Target Organ Toxicity | Potential for damage to organs through prolonged or repeated exposure[2] | Minimize exposure. Handle in a well-ventilated area or fume hood. |
| Hazardous Decomposition | May produce oxides of carbon, nitrogen, and sulfur upon combustion.[3] | In case of fire, use appropriate extinguishing media and wear self-contained breathing apparatus. Keep away from heat and sources of ignition.[1][3] |
Disclaimer: This data is based on similar compounds and should be used for precautionary guidance only. Always consult with your institution's EHS department for specific handling and disposal requirements.
Experimental Protocols
As this document focuses on disposal, detailed experimental protocols for the use of this compound are not provided. All laboratory work involving this compound should be conducted under a comprehensive, risk-assessed protocol that has been approved by the relevant safety committees within your organization.
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates a general decision-making process for the disposal of laboratory chemical waste, which should be applied to this compound.
By adhering to these conservative guidelines and, most importantly, consulting with your institution's environmental health and safety professionals, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
